(3-Ethoxycyclobutyl)methanol
Beschreibung
BenchChem offers high-quality (3-Ethoxycyclobutyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Ethoxycyclobutyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3-ethoxycyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-9-7-3-6(4-7)5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZPRQXWBHBKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Preliminary In Vitro Toxicity Screening of (3-Ethoxycyclobutyl)methanol
Executive Summary
This guide outlines a comprehensive, tiered strategy for the preliminary in vitro toxicological assessment of (3-Ethoxycyclobutyl)methanol, a compound with limited publicly available safety data. Given the presence of a methanol-like moiety, a key focus of this screening paradigm is the potential for metabolic activation into toxic byproducts. We present a logical, evidence-based workflow designed for researchers, scientists, and drug development professionals to generate foundational safety data. This document provides not only detailed, step-by-step protocols for cytotoxicity and genotoxicity assays but also elucidates the scientific rationale behind each experimental choice, ensuring a self-validating and robust preliminary safety profile.
Introduction: Rationale for a Structured In Vitro Screening Approach
(3-Ethoxycyclobutyl)methanol (CAS No. 1695777-49-1) is a chemical entity with the molecular formula C₇H₁₄O₂.[1] A thorough review of scientific literature and safety databases reveals a significant gap in toxicological information. The chemical structure contains a methanol functional group, which acts as a structural alert. Methanol itself is a well-documented toxicant, primarily through its metabolic conversion by alcohol dehydrogenase to formaldehyde and subsequently to formic acid.[2][3] This metabolic toxification process leads to severe metabolic acidosis, ocular toxicity (blindness), and central nervous system depression.[2][4][5][6]
Therefore, any preliminary toxicological evaluation of (3-Ethoxycyclobutyl)methanol must address two primary questions:
-
Is the parent compound directly cytotoxic to mammalian cells?
-
Can the compound be metabolized into a more toxic substance, potentially leading to cytotoxicity or genotoxicity?
To answer these questions, this guide proposes a tiered in vitro screening cascade. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by using cell-based assays to generate crucial safety data before any potential in vivo studies.[7] The workflow begins with broad cytotoxicity screening to determine acute cellular toxicity and concludes with a regulatory-relevant genotoxicity battery to assess mutagenic and clastogenic potential. A critical component of this strategy is the inclusion of an exogenous metabolic activation system to simulate mammalian liver metabolism.[8][9]
Hypothetical Metabolic Activation Pathway
The central hypothesis guiding this screening strategy is that cytochrome P450 (CYP) enzymes, primarily found in the liver, could metabolize (3-Ethoxycyclobutyl)methanol, potentially cleaving the molecule to release toxic metabolites.
Caption: Hypothetical bioactivation of (3-Ethoxycyclobutyl)methanol.
Tier 1: Cytotoxicity Assessment
The initial step is to determine the concentration range at which (3-Ethoxycyclobutyl)methanol induces acute cell death. This is crucial for establishing dose ranges for subsequent, more complex assays like genotoxicity tests. We recommend a dual-endpoint approach to capture different mechanisms of cytotoxicity.
Causality Behind the Dual-Endpoint Approach:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health. A positive result (decreased signal) suggests mitochondrial dysfunction.[10][11]
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[12] A positive result (increased signal) indicates loss of cell membrane integrity, a hallmark of necrosis.[11][13]
Running these assays in parallel provides a more complete picture. For instance, a compound might inhibit mitochondrial function (detected by MTT) long before the cell membrane ruptures (detected by LDH).
Recommended Cell Line: HepG2
For general cytotoxicity and hepatotoxicity screening, the human liver carcinoma cell line, HepG2, is a robust and relevant choice.[14]
-
Rationale:
Experimental Workflow for Cytotoxicity Screening
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Methanol toxicity - Wikipedia [en.wikipedia.org]
- 3. methanolpoisoning.msf.org [methanolpoisoning.msf.org]
- 4. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. ijfmr.com [ijfmr.com]
- 7. oecd.org [oecd.org]
- 8. S9 fraction - Wikipedia [en.wikipedia.org]
- 9. iphasebiosci.com [iphasebiosci.com]
- 10. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 14. cytion.com [cytion.com]
The Cyclobutane Scaffold in Modern Drug Discovery: An In-depth Technical Guide to (3-Ethoxycyclobutyl)methanol Structural Analogs and Derivatives
Abstract
The cyclobutane motif, a four-membered carbocycle, has emerged from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its inherent structural rigidity and three-dimensional (3D) character offer significant advantages in the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability.[1][2] This guide provides a comprehensive technical overview of (3-ethoxycyclobutyl)methanol, a representative yet underexplored scaffold. We will delve into its synthesis, potential structural analogs, and derivatives, underpinned by field-proven insights and methodologies for researchers, scientists, and drug development professionals. The narrative will focus on the causality behind experimental choices, providing a self-validating framework for the protocols described.
The Ascendancy of the Cyclobutane Moiety in Medicinal Chemistry
Historically, the synthesis of the strained cyclobutane ring posed a significant challenge, limiting its widespread use.[3] However, advancements in synthetic methodologies have made this scaffold more accessible, unlocking its potential for drug discovery.[3] The unique puckered conformation of the cyclobutane ring imparts a defined 3D geometry to molecules, which can be highly advantageous for several reasons:
-
Conformational Restriction: By locking flexible linkers into a more rigid conformation, the entropic penalty of binding to a biological target is reduced, often leading to higher affinity.[1] This "pre-organization" of the molecule can significantly enhance potency.
-
Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems, leading to improved pharmacokinetic profiles.[3]
-
Three-Dimensionality and "Escaping Flatland": The non-planar nature of the cyclobutane ring allows for the exploration of chemical space beyond the predominantly flat aromatic structures that have historically dominated drug discovery. This increased three-dimensionality can lead to improved target selectivity and reduced off-target effects.
-
Bioisosterism: The cyclobutane scaffold can serve as a bioisostere for other chemical groups, such as phenyl rings or larger cycloalkanes, offering a unique spatial arrangement of substituents.[1]
(3-Ethoxycyclobutyl)methanol represents a simple yet versatile starting point for the exploration of this valuable chemical space. The presence of both an ether and a primary alcohol functionality on the rigid cyclobutane core provides two distinct vectors for chemical modification, allowing for the systematic investigation of structure-activity relationships (SAR).
Synthesis of the Core Scaffold: (3-Ethoxycyclobutyl)methanol
A plausible and efficient synthetic route to (3-ethoxycyclobutyl)methanol can be conceptualized starting from the commercially available 3-oxocyclobutane-1-carboxylic acid. This multi-step synthesis involves a sequence of standard yet robust organic transformations.
Proposed Synthetic Pathway
Sources
An In-depth Technical Guide to the Stereochemical Properties of (3-Ethoxycyclobutyl)methanol Cis/Trans Isomers
Abstract
This technical guide provides a comprehensive examination of the stereochemical properties of the cis and trans isomers of (3-Ethoxycyclobutyl)methanol. As the cyclobutane motif continues to gain prominence in medicinal chemistry as a versatile bioisostere and a tool for modulating physicochemical properties, a thorough understanding of the stereoisomerism of substituted cyclobutanes is paramount for researchers in drug discovery and development.[1][2] This document will detail a plausible synthetic route and a robust separation protocol for the individual diastereomers. Furthermore, a detailed analysis of their conformational behavior and stereochemical characterization using advanced nuclear magnetic resonance (NMR) spectroscopy will be presented. This guide is intended to serve as a valuable resource for scientists engaged in the design, synthesis, and characterization of novel chemical entities incorporating the cyclobutane scaffold.
Introduction: The Significance of Stereoisomerism in Cyclobutane-Containing Drug Candidates
The cyclobutane ring, once considered a mere chemical curiosity, has emerged as a valuable structural motif in modern drug design.[1][3] Its unique puckered three-dimensional structure offers a means to introduce conformational restriction, enhance metabolic stability, and orient pharmacophoric groups in a defined spatial arrangement.[4] The non-planar nature of the cyclobutane ring gives rise to stereoisomerism in substituted derivatives, a critical consideration in drug development as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.
For 1,3-disubstituted cyclobutanes, such as (3-Ethoxycyclobutyl)methanol, the substituents can be arranged on the same side (cis) or on opposite sides (trans) of the ring. This seemingly subtle difference in spatial orientation can have profound effects on the molecule's overall shape, polarity, and ability to interact with biological targets. Generally, for 1,3-disubstituted cyclobutanes, the cis isomer is often the thermodynamically more stable product, as this arrangement allows both substituents to occupy pseudo-equatorial positions in the puckered ring conformation, thus avoiding destabilizing 1,3-diaxial interactions.[4] However, exceptions to this generalization exist, underscoring the importance of empirical characterization.[4][5]
This guide will provide a detailed exploration of the synthesis, separation, and in-depth stereochemical analysis of the cis and trans isomers of (3-Ethoxycyclobutyl)methanol, offering a practical framework for researchers working with this important class of molecules.
Synthesis and Isomer Separation
A plausible and efficient synthesis of (3-Ethoxycyclobutyl)methanol can be envisioned starting from commercially available 3-ethoxycyclobutanone. The subsequent separation of the resulting diastereomeric mixture is a critical step for the individual evaluation of their biological activities and physicochemical properties.
Proposed Synthetic Pathway
The synthesis can be achieved via a two-step reduction of 3-ethoxycyclobutanone. The first step involves the reduction of the ketone to the corresponding alcohol, yielding a mixture of cis- and trans-(3-ethoxycyclobutyl)methanol.
Reaction Scheme:
Experimental Protocol: Reduction of 3-Ethoxycyclobutanone
-
To a stirred solution of 3-ethoxycyclobutanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~6.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a mixture of cis and trans isomers.
Separation of Cis/Trans Isomers
The separation of the cis and trans diastereomers of (3-Ethoxycyclobutyl)methanol can be effectively achieved using flash column chromatography on silica gel. The differing polarities of the two isomers, arising from their distinct three-dimensional arrangements and the accessibility of the hydroxyl and ether functionalities for interaction with the stationary phase, allow for their chromatographic separation.
Experimental Protocol: Flash Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Dissolve the crude mixture of isomers in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed material onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 30% ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
-
Combine the fractions containing the pure isomers, as determined by TLC and subsequently confirmed by NMR spectroscopy, and concentrate under reduced pressure to yield the isolated cis and trans isomers of (3-Ethoxycyclobutyl)methanol.
Stereochemical Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of the cis and trans isomers of (3-Ethoxycyclobutyl)methanol. Analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and through-space correlations (NOESY/ROESY), provides detailed insights into the conformation and relative configuration of the substituents on the cyclobutane ring.
Conformational Analysis of the Cyclobutane Ring
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. For a 1,3-disubstituted cyclobutane, the substituents can occupy either pseudo-axial or pseudo-equatorial positions.
Caption: Conformational equilibrium of cis and trans 1,3-disubstituted cyclobutanes.
For the cis isomer, a ring flip interconverts the diequatorial and diaxial conformations. The diequatorial conformation is significantly more stable due to the avoidance of steric hindrance between the substituents. In the trans isomer, one substituent is always in a pseudo-axial position and the other in a pseudo-equatorial position. Ring flipping results in an energetically equivalent conformation.
¹H NMR Spectroscopy Analysis
The proton chemical shifts and coupling constants are highly sensitive to the stereochemical environment. Key diagnostic signals for differentiating the cis and trans isomers include the protons on the carbons bearing the substituents (C1 and C3) and the methylene protons of the cyclobutane ring.
Table 1: Hypothetical ¹H NMR Data for cis- and trans-(3-Ethoxycyclobutyl)methanol (in CDCl₃, 400 MHz)
| Proton | cis-Isomer (δ, ppm, multiplicity, J in Hz) | trans-Isomer (δ, ppm, multiplicity, J in Hz) | Rationale for Difference |
| H1 (CHOH) | 4.15 (p, J = 7.0) | 3.80 (p, J = 6.5) | The H1 proton in the cis isomer is deshielded due to its pseudo-equatorial position. |
| H3 (CHOEt) | 3.85 (p, J = 7.0) | 3.55 (p, J = 6.5) | The H3 proton in the cis isomer is also in a pseudo-equatorial position and thus deshielded. |
| CH₂OH | 3.65 (d, J = 6.0) | 3.70 (d, J = 5.5) | Subtle differences due to the overall molecular conformation. |
| OCH₂CH₃ | 3.50 (q, J = 7.0) | 3.45 (q, J = 7.0) | Minimal difference expected. |
| Ring CH₂ | 2.20-2.00 (m) | 2.40-2.25 (m) and 1.90-1.75 (m) | The ring protons in the trans isomer experience more distinct magnetic environments. |
| OCH₂CH₃ | 1.20 (t, J = 7.0) | 1.18 (t, J = 7.0) | Minimal difference expected. |
¹³C NMR Spectroscopy Analysis
The carbon chemical shifts are also influenced by the stereochemistry. The shielding or deshielding of the cyclobutane ring carbons can provide further evidence for the assignment of the isomers.
Table 2: Hypothetical ¹³C NMR Data for cis- and trans-(3-Ethoxycyclobutyl)methanol (in CDCl₃, 100 MHz)
| Carbon | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) | Rationale for Difference |
| C1 (CHOH) | 68.5 | 65.2 | The C1 carbon in the cis isomer is deshielded. |
| C3 (CHOEt) | 75.0 | 72.8 | The C3 carbon in the cis isomer is also deshielded. |
| CH₂OH | 65.0 | 65.5 | Minimal difference expected. |
| OCH₂CH₃ | 66.8 | 66.5 | Minimal difference expected. |
| C2/C4 (Ring CH₂) | 32.0 | 34.5 | The ring methylene carbons in the trans isomer are slightly deshielded due to conformational effects. |
| OCH₂CH₃ | 15.3 | 15.4 | Minimal difference expected. |
2D NMR Spectroscopy for Unambiguous Assignment
Two-dimensional NMR experiments are crucial for the definitive assignment of the stereochemistry.
-
COSY (Correlation Spectroscopy): Confirms the proton-proton coupling network within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. For the cis isomer, a strong NOE correlation is expected between the methine protons at C1 and C3. For the trans isomer, no such correlation would be observed.
Caption: Workflow for the stereochemical assignment of cis/trans isomers.
Conclusion
The stereochemical properties of (3-Ethoxycyclobutyl)methanol isomers are a critical aspect of their characterization and potential application in medicinal chemistry. This technical guide has outlined a plausible synthetic route and an effective separation protocol for the cis and trans diastereomers. Furthermore, a detailed methodology for their unambiguous stereochemical assignment using a combination of 1D and 2D NMR techniques has been presented. The principles and experimental frameworks described herein are broadly applicable to other substituted cyclobutane systems and are intended to provide researchers with the necessary tools to confidently synthesize, separate, and characterize these important molecules. A thorough understanding and control of stereochemistry are fundamental to unlocking the full potential of the cyclobutane scaffold in the development of novel therapeutics.
References
-
Kolk, R. van der, et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(12), e202200087. [Link]
-
Wessjohann, L. A., et al. (2022). Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in clinical trials. ResearchGate. [Link]
-
Sella, A., Cohen, S., & Hoz, S. (1998). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Journal of Chemistry, 76(6), 828-831. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
RSC Publishing. (2020). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. [Link]
Sources
Role of cyclobutane derivatives like (3-Ethoxycyclobutyl)methanol in drug discovery
An In-Depth Technical Guide on the Role of Cyclobutane Derivatives in Drug Discovery
Executive Summary
The relentless pursuit of novel therapeutics with superior efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the conventional, planar scaffolds that dominate existing drug libraries. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a powerful and versatile scaffold in modern drug design. Its unique, puckered three-dimensional geometry offers a compelling solution to many challenges encountered in drug development, including metabolic instability and poor solubility associated with flat, aromatic systems.[1] By introducing conformational rigidity, the cyclobutane motif can lock a molecule into its bioactive conformation, thereby reducing the entropic penalty of binding to a biological target and potentially enhancing potency.[2]
This technical guide provides a comprehensive overview of the strategic application of cyclobutane derivatives in drug discovery, with a particular focus on the utility of functionalized building blocks like (3-Ethoxycyclobutyl)methanol . We will explore the fundamental properties of the cyclobutane ring, its role as a bioisostere, synthetic strategies for its incorporation, and case studies of its successful application in clinical candidates. Furthermore, this guide furnishes detailed experimental protocols for evaluating the impact of this unique scaffold on critical drug-like properties.
The Cyclobutane Scaffold: A Unique Architectural Element
The distinct physicochemical properties of the cyclobutane ring are the foundation of its utility in medicinal chemistry. Unlike the planar cyclopropane or the more flexible cyclopentane and cyclohexane, cyclobutane adopts a puckered or "folded" conformation.[3] This non-planar structure is a direct consequence of the ring's high strain energy (26.3 kcal/mol), which forces a compromise between angle strain and torsional strain.[4]
Key characteristics and their implications include:
-
Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can drastically limit the number of possible conformations of a molecule.[5] When used to replace a flexible linker (e.g., an ethyl group), it can pre-organize the pharmacophoric elements into an optimal geometry for target engagement, which can lead to a significant increase in binding affinity.[2]
-
Three-Dimensionality (Fsp³): The replacement of flat, sp²-hybridized aromatic rings with saturated, sp³-rich cyclobutane scaffolds increases the fraction of sp³-hybridized carbons (Fsp³). This parameter is strongly correlated with improved clinical success rates, as it often leads to better solubility, enhanced metabolic stability, and novel intellectual property.[1]
-
Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated cyclobutane ring is generally less prone to such metabolic pathways, offering a robust alternative that can improve a drug candidate's half-life and overall pharmacokinetic profile.[1]
-
Unique Exit Vectors: The non-planar geometry of the cyclobutane ring orients substituents in distinct spatial arrangements (exit vectors). This allows medicinal chemists to fine-tune the presentation of functional groups to a target protein's binding pocket in a way that is not achievable with flat scaffolds.
Cyclobutane as a Versatile Bioisostere
Bioisosteric replacement is a cornerstone strategy in drug design, where a specific part of a molecule is exchanged for another with similar steric and electronic properties to improve its pharmacological profile. The cyclobutane scaffold is an exceptionally versatile bioisostere.
-
Aryl Ring Bioisostere: A 1,3-disubstituted cyclobutane can serve as a non-planar bioisostere for a para-substituted phenyl ring. This substitution can maintain or improve binding affinity while simultaneously enhancing properties like solubility and metabolic stability by removing the aromatic system.[1][5]
-
Alkene and Alkyne Bioisostere: The cyclobutane ring can replace double or triple bonds to prevent cis/trans isomerization and increase the metabolic stability of the linker, providing a more robust connection between pharmacophoric groups.[4]
-
gem-Dimethyl and tert-Butyl Group Bioisostere: A spirocyclic cyclobutane can mimic the steric bulk of a gem-dimethyl group, while a 1-substituted cyclobutyl group can act as an analogue for a tert-butyl group.[6] These replacements can fill hydrophobic pockets while offering different metabolic profiles and exit vectors for further chemical exploration.
Caption: Bioisosteric replacement of common motifs with cyclobutane scaffolds.
(3-Ethoxycyclobutyl)methanol: A Versatile Synthetic Building Block
The commercial availability of functionalized cyclobutane derivatives is crucial for their widespread adoption in drug discovery programs.[4] (3-Ethoxycyclobutyl)methanol (CAS No. 1695777-49-1) is an exemplary building block that provides medicinal chemists with a ready-to-use cyclobutane core equipped with versatile synthetic handles.[7]
-
Structure: C₇H₁₄O₂[7]
-
Key Features:
-
Primary Alcohol (-CH₂OH): This functional group is a versatile starting point for a wide range of chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification or etherification reactions to link the cyclobutane core to other parts of a target molecule.
-
Ether (-OCH₂CH₃): The ethoxy group provides a stable, moderately lipophilic substituent that can be used to probe interactions within a hydrophobic pocket of a target protein. Its presence can also influence the overall solubility and metabolic profile of the final compound.
-
The strategic value of such a building block lies in its ability to streamline the synthesis of complex molecules, allowing researchers to rapidly explore the chemical space around the cyclobutane scaffold.
Caption: Synthetic utility of the (3-Ethoxycyclobutyl)methanol building block.
Case Studies: Cyclobutane Rings in Marketed and Clinical-Stage Drugs
The theoretical advantages of the cyclobutane scaffold have been successfully translated into numerous drug candidates. The incorporation of this motif has proven instrumental in achieving desired potency, selectivity, and pharmacokinetic properties.[3][4]
| Drug Name | Therapeutic Area | Target | Role of the Cyclobutane Moiety |
| Boceprevir | Antiviral (Hepatitis C) | HCV NS3/4A Protease | The cyclobutane group in the P1 region is critical for potency; it is 3-fold more potent than the cyclopropyl analog and 19-fold more potent than the cyclopentyl analog.[3] |
| Apalutamide | Oncology (Prostate Cancer) | Androgen Receptor | The spirocyclic cyclobutane scaffold contributes to the compound's high affinity and antagonist activity against the androgen receptor.[3] |
| Carboplatin | Oncology | DNA | The cyclobutane-1,1-dicarboxylate ligand replaces the chloride ligands of cisplatin, reducing the rate of aquation and leading to significantly lower nephrotoxicity.[3][8] |
| Zasocitinib | Inflammation/Autoimmune | TYK2/JAK1 | The 1,2-disubstituted cyclobutane core acts as a rigid scaffold to correctly orient the pharmacophores for potent and selective kinase inhibition.[9] |
Experimental Protocols for Evaluation
Validating the impact of incorporating a cyclobutane derivative requires robust experimental evaluation. Below are step-by-step protocols for key assays used in drug discovery to assess metabolic stability and biological activity.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate at which a compound is metabolized by cytochrome P450 enzymes, providing a crucial indicator of its likely in vivo half-life.[1]
Objective: To determine the intrinsic clearance (CLint) of a cyclobutane-containing compound compared to a non-cyclobutane analog.
Materials and Reagents:
-
Test compounds (cyclobutane derivative and analog), dissolved in DMSO (10 mM stock).
-
Pooled human liver microsomes (HLM), 20 mg/mL.
-
0.5 M Potassium phosphate buffer, pH 7.4.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Methanol (ice-cold) with an internal standard for LC-MS/MS analysis.
-
96-well incubation plate and sealing mat.
-
Incubator/shaker set to 37°C.
Procedure:
-
Preparation of Master Mix: Prepare a master mix containing the phosphate buffer and HLM. For a final HLM concentration of 0.5 mg/mL, mix 25 µL of 20 mg/mL HLM stock with 925 µL of buffer for every 1 mL of master mix needed.
-
Compound Addition: Add 1 µL of the 10 mM test compound stock solution to the appropriate wells of the 96-well plate. This will be diluted to a final concentration of 1 µM in the reaction.
-
Pre-incubation: Add 99 µL of the HLM master mix to each well containing the test compound. Seal the plate and pre-incubate at 37°C for 5 minutes with gentle shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding 100 µL of the pre-warmed NADPH regenerating system to each well. This brings the final reaction volume to 200 µL.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by transferring 25 µL of the incubation mixture to a new 96-well plate containing 100 µL of ice-cold methanol with the internal standard.
-
Sample Processing: Once all time points are collected, seal the quenching plate, vortex for 2 minutes, and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (CLint).
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion and Future Perspectives
The cyclobutane scaffold has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a three-dimensional bioisostere for problematic planar moieties provides a clear strategic advantage in the design of novel therapeutics.[5][10] Building blocks such as (3-Ethoxycyclobutyl)methanol lower the synthetic barrier to entry, enabling broader exploration of this valuable chemical space.
Future advancements will likely focus on the development of novel, stereocontrolled synthetic methodologies to access more complex and densely functionalized cyclobutane cores.[11][12] As our understanding of the interplay between molecular three-dimensionality and biological function deepens, the strategic incorporation of cyclobutane derivatives is poised to play an increasingly critical role in the development of the next generation of safe and effective medicines.
References
-
de Vreese, C., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(13), e202200059. Available at: [Link][4][5]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link][13]
-
Hušti, Z., et al. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI. Available at: [Link][14]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. Available at: [Link][15]
-
de Vreese, C., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link][5]
-
Wu, F., et al. (2026). Versatile Bioisosteres from Bicyclobutanes Synthesized. Bioengineer.org. Available at: [Link][16]
-
Wang, D., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC. Available at: [Link][11]
-
Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available at: [Link][17]
-
Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade. Chemical Science. Available at: [Link][12]
-
Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available at: [Link][18]
-
Liskon Biological. (2025). Importance of Cyclobutanone in Pharmaceutical Intermediates. Liskon Biological. Available at: [Link][19]
-
ResearchGate. (n.d.). Examples of 1,2‐disubsituted cyclobutanes in clinical trials. ResearchGate. Available at: [Link][9]
-
Bellucci, M. C., et al. (2012). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. Available at: [Link][20]
-
Chemistry World. (2019). Flexible route to enantiomerically enriched cyclobutanes. Chemistry World. Available at: [Link][21]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link][6]
-
Thomson, R. J. (2017). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PMC. Available at: [Link][22]
-
Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. Available at: [Link][23]
-
UGA Student Affairs. (n.d.). Introducing (Trans-3-Ethynylcyclobutyl)methanol. UGA Student Affairs. Available at: [Link][24]
-
ResearchGate. (n.d.). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures. ResearchGate. Available at: [Link][25]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link][26]
-
White Rose Research Online. (n.d.). Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online. Available at: [Link][27]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link][28]
-
PubChem. (n.d.). (3-(Hydroxymethyl)cyclobutyl)methanol. PubChem. Available at: [Link][29]
-
Google Patents. (n.d.). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol. Google Patents. Available at: [30]
-
LookChem. (2025). 3-Ethyl-3-oxetanemethanol. LookChem. Available at: [Link][31]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. bioengineer.org [bioengineer.org]
- 17. researchgate.net [researchgate.net]
- 18. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. Flexible route to enantiomerically enriched cyclobutanes | Research | Chemistry World [chemistryworld.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. chem-space.com [chem-space.com]
- 24. studentaffairs.uga.edu [studentaffairs.uga.edu]
- 25. researchgate.net [researchgate.net]
- 26. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 28. pubs.acs.org [pubs.acs.org]
- 29. (3-(Hydroxymethyl)cyclobutyl)methanol | C6H12O2 | CID 9812772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]
- 31. chemsynthesis.com [chemsynthesis.com]
Step-by-step synthesis protocol for (3-Ethoxycyclobutyl)methanol
An Application Note for the Synthesis of (3-Ethoxycyclobutyl)methanol
Abstract
(3-Ethoxycyclobutyl)methanol is a substituted cyclobutane derivative valuable as a building block in medicinal chemistry and materials science. This document provides a comprehensive, step-by-step guide for its synthesis, designed for researchers in organic chemistry and drug development. The described four-step sequence begins with the commercially available 3-oxocyclobutane-1-carboxylic acid and employs a strategy of selective reductions and etherification to yield the target compound. The protocol emphasizes experimental causality, safety, and robust analytical validation of the final product.
Introduction and Synthesis Strategy
The cyclobutane motif is a key structural element in numerous biologically active molecules. Its inherent ring strain and defined three-dimensional geometry offer unique properties for molecular design. (3-Ethoxycyclobutyl)methanol represents a bifunctional building block, featuring a primary alcohol for further derivatization and an ether linkage that can modify physicochemical properties such as lipophilicity and metabolic stability.
The synthetic approach detailed herein was designed for efficiency and control, utilizing well-established and high-yielding transformations. The overall strategy is a four-step sequence starting from 3-oxocyclobutane-1-carboxylic acid:
-
Protection: The carboxylic acid is first converted to a methyl ester to prevent unwanted side reactions in subsequent steps.
-
Selective Reduction: The ketone is selectively reduced to a secondary alcohol using a mild reducing agent that does not affect the ester group.
-
Ether Formation: The newly formed hydroxyl group is converted to an ethoxy group via the Williamson ether synthesis.
-
Final Reduction: The ester is reduced to the target primary alcohol using a powerful hydride reagent.
This pathway ensures high selectivity at each stage, minimizing complex purification challenges and maximizing the overall yield.
Overall Synthetic Scheme
The complete four-step reaction pathway is illustrated below.
Caption: Four-step synthesis of (3-Ethoxycyclobutyl)methanol.
Discussion of Chemical Principles
Step 1: Esterification of 3-Oxocyclobutane-1-carboxylic acid
The initial step involves the protection of the carboxylic acid as a methyl ester. While Fischer esterification (acid catalyst with methanol) is an option, a more robust method involves conversion to an acid chloride followed by reaction with methanol. This two-stage, one-pot procedure ensures high conversion under mild conditions and avoids the strong acids that could promote side reactions with the ketone.
Step 2: Selective Ketone Reduction
The reduction of the cyclobutanone to a cyclobutanol requires a chemoselective reagent that will not reduce the methyl ester. Sodium borohydride (NaBH₄) is the ideal choice for this transformation. It is a mild hydride donor, sufficiently reactive to reduce ketones and aldehydes but unreactive towards less electrophilic functional groups like esters and carboxylic acids.[1] In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester indiscriminately.[2][3]
Step 3: Williamson Ether Synthesis
This classic reaction is one of the most reliable methods for forming ethers.[4][5] The mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[6][7] In the first phase, a strong base, sodium hydride (NaH), deprotonates the alcohol to form a highly nucleophilic sodium alkoxide.[8][9] This alkoxide then attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group to form the ether linkage. The choice of a primary alkyl halide (ethyl iodide) is critical, as secondary or tertiary halides would lead to a competing E2 elimination reaction, forming an alkene as a major byproduct.[6][10]
Step 4: Ester Reduction to Primary Alcohol
The final step is the reduction of the methyl ester to the primary alcohol. This transformation requires a potent reducing agent, as esters are significantly less reactive than ketones. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose.[1][2] The mechanism involves two additions of a hydride ion. The first addition forms a tetrahedral intermediate which then collapses, expelling a methoxide leaving group to form an aldehyde intermediate.[11] This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alcohol upon acidic or basic workup.[1][3]
Experimental Protocol
This section provides detailed, step-by-step procedures for the synthesis.
Materials and Equipment
| Parameter | Step 1: Esterification | Step 2: Ketone Reduction | Step 3: Ether Synthesis | Step 4: Ester Reduction |
| Starting Material | 3-Oxocyclobutane-1-carboxylic acid | Methyl 3-oxocyclobutane-1-carboxylate | Methyl 3-hydroxycyclobutane-1-carboxylate | Methyl 3-ethoxycyclobutane-1-carboxylate |
| Reagents | SOCl₂, DMF (cat.), Methanol | Sodium borohydride (NaBH₄) | Sodium hydride (NaH, 60% disp.), Ethyl iodide (EtI) | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Toluene, Methanol | Methanol | Tetrahydrofuran (THF), anhydrous | Tetrahydrofuran (THF), anhydrous |
| Molar Ratio (vs SM) | SOCl₂ (1.2 eq), MeOH (5 eq) | NaBH₄ (0.5 eq) | NaH (1.2 eq), EtI (1.5 eq) | LiAlH₄ (1.0 eq) |
| Temperature (°C) | 80 °C (reflux) | 0 °C to RT | 0 °C to RT | 0 °C to RT |
| Reaction Time | 3 hours | 2 hours | 4 hours | 3 hours |
| Typical Yield | >95% | >90% | ~85% | ~90% |
Step 1: Synthesis of Methyl 3-oxocyclobutane-1-carboxylate
-
To a stirred solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in toluene (5 mL per 1 g of acid), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) at room temperature.
-
Heat the mixture to 80 °C and stir for 2 hours. Monitor the reaction by IR (disappearance of broad O-H stretch).
-
Cool the reaction to room temperature and remove the toluene and excess SOCl₂ under reduced pressure.
-
Carefully add methanol (5.0 eq) to the crude acid chloride at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Remove the excess methanol under reduced pressure. The resulting crude ester is typically of sufficient purity for the next step.
Step 2: Synthesis of Methyl 3-hydroxycyclobutane-1-carboxylate
-
Dissolve the crude methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol (10 mL per 1 g of ester) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 0.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding acetone until gas evolution ceases.
-
Remove the solvent under reduced pressure. Add ethyl acetate and water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Step 3: Synthesis of Methyl 3-ethoxycyclobutane-1-carboxylate
-
SAFETY: Perform this step under an inert atmosphere (Nitrogen or Argon). Sodium hydride is highly reactive with water.
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 15 mL per 1 g of alcohol), add a solution of methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1 hour until hydrogen gas evolution stops.
-
Cool the mixture back to 0 °C and add ethyl iodide (EtI, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 4: Synthesis of (3-Ethoxycyclobutyl)methanol
-
SAFETY: Perform this step under an inert atmosphere. LiAlH₄ reacts violently with water.
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.0 eq) in anhydrous THF (15 mL per 1 g of ester) at 0 °C, add a solution of methyl 3-ethoxycyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction to 0 °C and quench sequentially by the very slow, dropwise addition of: water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite, washing thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the final product, (3-Ethoxycyclobutyl)methanol.
General Laboratory Workflow
The workflow for each synthetic step follows a standard sequence of operations common in synthetic organic chemistry.
Caption: General experimental workflow for a synthetic step.
Product Characterization
The identity and purity of the final product, (3-Ethoxycyclobutyl)methanol (C₇H₁₄O₂; MW: 130.18 g/mol )[12], should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include a triplet for the methyl protons of the ethoxy group (~1.2 ppm), a quartet for the methylene protons of the ethoxy group (~3.5 ppm), multiplets for the cyclobutane ring protons (~1.8-2.5 ppm), and a doublet for the methylene protons of the methanol group (~3.6 ppm), which may become a singlet after a D₂O exchange.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals around ~15 ppm (CH₃ of ethoxy), ~65 ppm (CH₂ of ethoxy), ~70 ppm (CH₂ of methanol), and signals for the cyclobutane carbons.
-
FT-IR (thin film, cm⁻¹): Key absorbances are expected for the broad O-H stretch (~3350 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and a strong C-O ether stretch (~1100 cm⁻¹). The spectra of cyclobutane derivatives show characteristic absorptions that can help confirm the presence of the ring system.[13][14][15]
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle as a mineral oil dispersion under an inert atmosphere.
-
Lithium Aluminum Hydride (LiAlH₄): Dangerously water-reactive, flammable solid. Reacts violently with protic solvents (water, alcohols). Use only anhydrous solvents and quench with extreme care at low temperatures.
-
Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to release HCl and SO₂ gases. Handle with care.
-
Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides. Use from freshly opened containers or test for peroxides before use.
References
-
Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Carter, R., Katon, J., & Bentley, F. Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Applied Spectroscopy. [Link]
-
Reddit. Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Chemguide. reduction of carboxylic acids. [Link]
-
DTIC. Vibrational Spectra of Substituted Cyclobutane Compounds. [Link]
-
OpenStax. 18.2 Preparing Ethers - Organic Chemistry. [Link]
-
Optica Publishing Group. Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. [Link]
-
RSC Publishing. Infrared spectral charateristics of the cyclobutane ring system. [Link]
-
Doc Brown's Chemistry. infrared spectrum of cyclobutane C4H8. [Link]
-
PharmaCompass. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Vollhardt, K. P. C., & Schore, N. Organic Chemistry Structure and Function, 6th Edition. [Link]
-
Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]
-
YouTube. Synthesis of Ether from Alcohols, alkyl halides, and alkenes. [Link]
-
Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]
- Google Patents. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
-
Universidad de La Rioja. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]
-
Jack Westin. Organic Chemistry: Reduction. [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. 18.2 Preparing Ethers - Organic Chemistry | OpenStax [openstax.org]
- 6. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Sapphire Bioscience [sapphirebioscience.com]
- 13. OPG [opg.optica.org]
- 14. Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds [opg.optica.org]
- 15. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Using (3-Ethoxycyclobutyl)methanol as a pharmaceutical building block
Application Note: (3-Ethoxycyclobutyl)methanol as a High-Fsp³ Pharmaceutical Building Block
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols
Strategic Rationale: The "Escape from Flatland" Paradigm
In contemporary drug discovery, high attrition rates in clinical trials have been strongly correlated with the over-reliance on heavily aromatic, planar molecules. To combat this, medicinal chemists are actively "escaping from flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) in lead compounds[1].
The incorporation of cyclobutane rings serves as a conformationally restricted, sp³-rich bioisostere for phenyl rings or flexible alkyl chains[2]. Within this chemical space, (3-Ethoxycyclobutyl)methanol (CAS: 1695777-49-1) has emerged as a highly versatile, bifunctional building block[3].
Causality in Structural Design:
-
The Cyclobutane Core: Provides a puckered, 3D geometry that improves aqueous solubility and reduces off-target protein binding compared to flat arenes[2].
-
The Ethoxy Ether: Acts as a metabolically stable hydrogen bond acceptor. Unlike free hydroxyls (which undergo rapid Phase II glucuronidation) or esters (which are cleaved by plasma esterases), the ethoxy group modulates lipophilicity (logP) while resisting enzymatic degradation.
-
The Hydroxymethyl Handle: A primary alcohol that provides a sterically accessible vector for late-stage functionalization (e.g., oxidation, alkylation, or amination)[4].
Physicochemical & Structural Profiling
Summarizing the quantitative data allows for rapid assessment of the building block's suitability for Lipinski-compliant drug design.
| Property | Value | Medicinal Chemistry Significance |
| CAS Number | 1695777-49-1 | Unique identifier for procurement and inventory[3]. |
| Molecular Formula | C₇H₁₄O₂ | Low molecular weight (130.18 g/mol ) ensures high ligand efficiency[5]. |
| Fsp³ Fraction | 1.00 (7/7 Carbons) | Maximum sp³ character; highly desirable for modern library synthesis[1]. |
| H-Bond Donors | 1 (Primary -OH) | Provides a reactive handle; typically consumed during scaffold assembly. |
| H-Bond Acceptors | 2 (Ether, Alcohol) | Enhances target binding affinity and aqueous solubility. |
| Topological Polar Surface Area | ~29.5 Ų | Excellent for membrane permeability and blood-brain barrier (BBB) penetration. |
Mechanistic Pitfall Warning: The Cyclobutylmethyl Rearrangement
As a Senior Application Scientist, it is critical to address the inherent reactivity pitfalls of cyclobutylmethanols. When subjected to strong acids (e.g., HBr, concentrated H₂SO₄) or reagents that generate a free primary carbocation, cyclobutylmethyl systems undergo a rapid Wagner-Meerwein ring expansion to form the thermodynamically more stable cyclopentyl derivatives.
Expertise Insight: To preserve the 4-membered ring, all synthetic protocols utilizing (3-Ethoxycyclobutyl)methanol must proceed via concerted mechanisms (Sₙ2) or utilize strictly mild, non-cationic conditions. The protocols below are designed specifically to bypass this rearrangement.
Validated Synthetic Workflows & Protocols
Workflow A: Mild Oxidation & Reductive Amination
To convert the primary alcohol into an amine, oxidation to the aldehyde is required. Dess-Martin Periodinane (DMP) is selected over Jones reagent (too acidic, causes ring expansion) or Swern oxidation (requires cryogenic conditions).
Fig 1. Mild oxidation and reductive amination workflow avoiding ring expansion.
Step-by-Step Protocol:
-
Oxidation: Dissolve (3-Ethoxycyclobutyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under N₂. Cool to 0 °C.
-
Add Dess-Martin Periodinane (1.1 eq) portion-wise. Stir for 15 mins at 0 °C, then allow to warm to room temperature (RT) for 2 hours.
-
Quench & Extract: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo. (Note: The resulting aldehyde is volatile; do not heat the rotavap bath above 25 °C).
-
Reductive Amination: Dissolve the crude aldehyde in 1,2-dichloroethane (DCE). Add the desired amine (1.2 eq) and stir for 30 mins.
-
Add NaBH(OAc)₃ (1.5 eq) and stir at RT for 12 hours. Quench with 1N NaOH, extract with EtOAc, and purify via flash chromatography.
Self-Validation Checkpoint: Because the molecule lacks a UV chromophore, TLC monitoring requires a KMnO₄ stain. The aldehyde intermediate will appear as a rapidly developing yellow/brown spot on a purple background. ¹H NMR of the crude oxidation product will show a distinct aldehyde proton multiplet near 9.7–9.8 ppm.
Workflow B: Base-Mediated Mesylation & Sₙ2 Displacement
For direct attachment to a heteroaryl core (e.g., a phenol or amine on a drug scaffold), the alcohol is activated as a mesylate. Methanesulfonyl chloride (MsCl) with triethylamine (Et₃N) is used because the basic conditions strictly prevent carbocation formation.
Fig 2. Base-mediated mesylation and Sₙ2 displacement workflow.
Step-by-Step Protocol:
-
Mesylation: Dissolve (3-Ethoxycyclobutyl)methanol (1.0 eq) in anhydrous DCM (0.3 M). Add Et₃N (1.5 eq) and cool to 0 °C.
-
Dropwise, add Methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1 hour.
-
Workup: Wash the organic layer with ice-cold 0.5 M HCl, followed by brine. Dry over MgSO₄ and concentrate. The mesylate is typically used immediately without further purification.
-
Sₙ2 Displacement: Dissolve the scaffold nucleophile (e.g., a phenolic heterocycle, 1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and the crude mesylate (1.2 eq).
-
Heat to 80 °C for 8–12 hours. Cool, dilute with water, and extract with EtOAc. Purify via reverse-phase HPLC.
Self-Validation Checkpoint: Complete conversion to the mesylate is validated by ¹H NMR of the crude organic phase. The hydroxymethyl protons (-CH₂-OH) of the starting material typically resonate around 3.5–3.7 ppm. Upon mesylation, these protons undergo a significant downfield shift to ~4.1–4.3 ppm due to the electron-withdrawing sulfonate ester. The appearance of a sharp 3H singlet at ~3.0 ppm confirms the presence of the mesylate methyl group.
References
-
Cox, B. et al. "Escaping from Flatland: Antimalarial Activity of sp³-Rich Bridged Pyrrolidine Derivatives." ACS Medicinal Chemistry Letters 11, no. 12 (2020): 2497-2503. URL:[Link]
-
Zhang, E. et al. "Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C-C cleavage and ruthenium-catalysed remote C-H activation." Nature Catalysis (2023). URL:[Link]
Sources
Application Notes & Protocols: (3-Ethoxycyclobutyl)methanol Conjugation for Advanced Peptide Synthesis
Foreword: The Rationale for Novel Peptide Modifications
In the landscape of therapeutic peptide development, the strategic conjugation of chemical moieties is a cornerstone for enhancing pharmacokinetic and pharmacodynamic profiles.[1][2] The introduction of non-native chemical groups can profoundly influence a peptide's half-life, solubility, metabolic stability, and receptor affinity. While well-trodden paths like PEGylation and lipidation are common, the exploration of novel, structurally distinct modifiers is critical for unlocking new therapeutic potential.
This guide introduces (3-ethoxycyclobutyl)methanol, a unique aliphatic cyclic ether, as a novel conjugating agent for peptides. Its compact, non-planar cyclobutyl core combined with an ethoxy group presents an intriguing scaffold. We hypothesize that this moiety may confer a favorable balance of hydrophilicity and metabolic stability, potentially shielding the peptide from enzymatic degradation without the significant hydrodynamic size increase associated with larger polymers like PEG.
These notes provide the foundational chemical strategies and detailed, actionable protocols for conjugating (3-ethoxycyclobutyl)methanol to peptides, enabling researchers to explore its impact on their molecules of interest.
Chemical Principles of Conjugation
The primary alcohol functional group of (3-ethoxycyclobutyl)methanol allows for its covalent attachment to a peptide primarily through the formation of an ester bond . This requires the activation of a carboxylic acid group on the peptide.
There are two primary targets for this conjugation on a peptide backbone:
-
The C-Terminal Carboxylic Acid: Modifying the C-terminus of a peptide to a C-terminal ester.
-
Acidic Amino Acid Side Chains: Targeting the side chains of Aspartic Acid (Asp) or Glutamic Acid (Glu) to introduce the moiety as a pendant group.
The core challenge in forming this ester linkage, especially in the complex environment of a peptide, is the efficient activation of the carboxylic acid to facilitate nucleophilic attack by the primary alcohol of (3-ethoxycyclobutyl)methanol. Standard peptide coupling reagents, typically used for amide bond formation, can be effectively repurposed for this esterification.[3][4]
The Chemistry of Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an alcohol to form an ester (Fischer esterification) is a slow, reversible reaction requiring harsh acidic conditions and high temperatures, which are incompatible with the stability of most peptides.[5] Therefore, the carboxyl group must be converted into a more reactive intermediate. In modern peptide chemistry, this is achieved using coupling reagents that form highly reactive activated esters.
Common classes of coupling reagents suitable for this purpose include:
-
Carbodiimides (e.g., DCC, DIC, EDC): These reagents are classic dehydrating agents that form an O-acylisourea intermediate, which is highly reactive towards nucleophiles like alcohols.[4][6] To minimize side reactions and racemization, they are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt).[6]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, based on HOBt or its derivatives, are among the most efficient activators for peptide synthesis.[4][7] HATU, for instance, reacts with a carboxylic acid to form a highly reactive OAt-ester, which readily couples with amines or, in this case, alcohols.[7]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these reagents generate activated OBt- or OAt-esters.[4][6] They are known for their high reactivity and are particularly useful for sterically hindered couplings.[6]
The choice of reagent depends on whether the conjugation is performed in solution or on a solid support, the steric hindrance around the alcohol, and the overall sensitivity of the peptide sequence.
Strategic Conjugation Workflows
Two primary workflows are presented: solution-phase conjugation to a fully synthesized peptide and on-resin conjugation during solid-phase peptide synthesis (SPPS).
Workflow 1: Solution-Phase C-Terminal Conjugation
This approach is suitable for peptides that have already been synthesized and purified. The peptide's C-terminal carboxyl group is activated in solution and reacted with (3-ethoxycyclobutyl)methanol.
Caption: Solution-Phase C-Terminal Conjugation Workflow.
Workflow 2: On-Resin Side-Chain Conjugation
This is a more elegant approach for modifying Asp or Glu residues. The side chain is deprotected while the peptide remains anchored to the solid support, followed by conjugation. This simplifies purification, as excess reagents can be washed away easily.
Caption: On-Resin Side-Chain Conjugation Workflow.
Experimental Protocols
Disclaimer: These protocols are proposed methodologies based on established chemical principles. Optimization may be required for specific peptide sequences. Always perform small-scale test reactions first.
Protocol 1: Solution-Phase C-Terminal Esterification
This protocol details the conjugation of (3-ethoxycyclobutyl)methanol to the C-terminus of a peptide using HATU as the coupling agent.
Materials:
-
Purified, lyophilized peptide with a free C-terminal carboxylic acid.
-
(3-Ethoxycyclobutyl)methanol (CAS 1695777-49-1).[8]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIPEA).
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Reaction vessel (e.g., 1.5 mL Eppendorf tube or small glass vial).
-
Reverse-Phase HPLC (RP-HPLC) for purification.
-
Mass Spectrometer (MS) for analysis.
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 10 mg/mL. Let this be 'Solution A'.
-
Reagent Preparation:
-
Prepare a 0.5 M solution of HATU in anhydrous DMF.
-
Prepare a 0.5 M solution of (3-ethoxycyclobutyl)methanol in anhydrous DMF.
-
-
Activation:
-
To 1 equivalent of the peptide in Solution A, add 1.5 equivalents of the HATU solution.
-
Add 3.0 equivalents of DIPEA.
-
Vortex the mixture gently and allow the activation to proceed for 15 minutes at room temperature. The solution should remain clear.
-
-
Conjugation:
-
Add 5.0 equivalents of the (3-ethoxycyclobutyl)methanol solution to the activated peptide mixture. The excess alcohol drives the reaction towards ester formation over other potential side reactions.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.
-
-
Monitoring: Monitor the reaction progress by taking a small aliquot (e.g., 2 µL), quenching it with 20 µL of 0.1% TFA in water, and analyzing by LC-MS. Look for the appearance of a new peak with the expected mass of the peptide-conjugate (Mass of Peptide + 112.17 Da, accounting for the loss of H₂O).
-
Quenching: Once the reaction is complete (or has reached a plateau), quench by adding 10 volumes of 0.1% Trifluoroacetic acid (TFA) in water.
-
Purification: Purify the crude reaction mixture directly via preparative RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Collect the fractions corresponding to the conjugated peptide. Confirm the identity and purity of the final product by analytical LC-MS and, if desired, NMR spectroscopy. Lyophilize the pure fractions to obtain the final product as a white powder.
Protocol 2: On-Resin Side-Chain Esterification of Aspartic Acid
This protocol describes the conjugation to an Asp side chain during SPPS, using an orthogonal allyl (OAll) protecting group.
Materials:
-
Peptide-resin, synthesized using Fmoc-Asp(OAll)-OH at the desired position.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Phenylsilane (PhSiH₃).
-
Anhydrous Dichloromethane (DCM) and N-Methyl-2-pyrrolidone (NMP).
-
Diisopropylcarbodiimide (DIC).
-
1-Hydroxybenzotriazole (HOBt).
-
(3-Ethoxycyclobutyl)methanol.
-
Standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water).
Procedure:
-
Resin Preparation: Swell the fully assembled peptide-resin in anhydrous DCM for 30 minutes.
-
Allyl Deprotection:
-
Prepare a deprotection solution: Dissolve Pd(PPh₃)₄ (0.2 eq. relative to resin loading) and PhSiH₃ (20 eq.) in anhydrous DCM.
-
Drain the resin and add the deprotection solution.
-
Bubble argon through the suspension and agitate gently for 2 hours at room temperature, shielded from light. A color change to yellow/orange is expected.
-
Wash the resin thoroughly with DCM (5x), NMP (3x), and 0.5% DIPEA in NMP (2x) to remove palladium residues.
-
-
On-Resin Conjugation:
-
Swell the resin in anhydrous NMP.
-
In a separate vial, pre-activate the alcohol: Dissolve (3-ethoxycyclobutyl)methanol (10 eq.), HOBt (10 eq.), and DIC (10 eq.) in NMP. Let it stand for 10 minutes. This pre-activation with a carbodiimide forms an intermediate that is less prone to side reactions on the resin.[6]
-
Drain the resin and add the pre-activated coupling solution.
-
React for 12-24 hours at room temperature.
-
Wash the resin extensively with NMP (5x) and DCM (5x).
-
-
Cleavage and Deprotection:
-
Dry the resin under a vacuum.
-
Add the cleavage cocktail and agitate for 2-3 hours at room temperature.[9]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide-conjugate in cold diethyl ether.
-
-
Purification and Characterization: Centrifuge to pellet the crude product, decant the ether, and air-dry the pellet. Redissolve the crude product in a minimal amount of aqueous acetonitrile and purify by preparative RP-HPLC as described in Protocol 1. Confirm the final product by LC-MS.
Data Interpretation and Expected Outcomes
The success of the conjugation can be quantified and qualified using standard analytical techniques.
| Parameter | Method | Expected Result |
| Reaction Conversion | LC-MS | Appearance of a new peak with mass = [Mass of Peptide - 18.01] + 130.18. Reduction in the starting peptide peak. |
| Purity | Analytical RP-HPLC | A single major peak for the purified conjugate, typically >95% purity by UV integration at 214/280 nm. |
| Identity Confirmation | High-Resolution MS | Observed mass should match the theoretical mass of the conjugate within a 5 ppm error margin. |
| Structural Confirmation | 1H NMR / 2D NMR | Appearance of characteristic signals for the ethoxy (triplet/quartet) and cyclobutyl protons in the final product. |
Troubleshooting and Scientific Insights
-
Low Coupling Efficiency: If conversion is low, especially in the solution-phase protocol, consider increasing the excess of (3-ethoxycyclobutyl)methanol and the coupling reagent. For sterically challenging sequences, switching to a more potent phosphonium salt reagent like PyAOP may be beneficial.[6][7] In the on-resin protocol, ensure the allyl deprotection was complete before proceeding.
-
Side Reactions: The primary competing reaction is hydrolysis of the activated ester by trace water. Always use anhydrous solvents. In solution-phase, if the peptide has unprotected Asp/Glu side chains, these may also react. Site-specific conjugation on-resin (Protocol 2) is the superior strategy to avoid this ambiguity.
-
Rationale for Reagent Choice: HATU is chosen for the solution-phase protocol due to its high efficiency and rapid kinetics.[4] For the on-resin protocol, the DIC/HOBt system is a cost-effective and robust choice that minimizes side reactions like guanidinylation, which can occur with uronium reagents in excess.[6][7] The use of a large excess of alcohol is critical to outcompete any residual amine nucleophiles (e.g., from DIPEA) or water.
Conclusion
The conjugation of (3-ethoxycyclobutyl)methanol to peptides represents a novel avenue for peptide modification. The protocols outlined here provide a robust starting point for chemists to synthesize these unique conjugates. By forming a stable ester linkage at either the C-terminus or an acidic side chain, researchers can systematically investigate how this compact, cyclic ether moiety influences the biological and pharmaceutical properties of their peptides. This exploration may lead to the development of next-generation peptide therapeutics with optimized efficacy and safety profiles.
References
- Conjugates for use in peptide therapeutics: A system
- Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. [No Source Found].
- Conjugation Approaches for Peptide-Mediated Delivery of Oligonucleotides Therapeutics. Australian Journal of Chemistry.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Commonly Used Coupling Reagents in Peptide Synthesis. [No Source Found].
- Conjugates for use in peptide therapeutics: A system
- Small-Molecule-Protein Conjugation Procedures.
- A review of conjugation technologies for antibody drug conjug
- Coupling Reagents. Aapptec Peptides.
- Peptide Coupling Reagents, More than a Letter Soup. [No Source Found].
- Application Notes and Protocols for the Synthesis of Peptide-Drug Conjug
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. [No Source Found].
- (3-Ethoxycyclobutyl)methanol. Sapphire Bioscience.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.globalso.com [file.globalso.com]
- 5. asianpubs.org [asianpubs.org]
- 6. peptide.com [peptide.com]
- 7. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Scale-up production and isolation methods for (3-Ethoxycyclobutyl)methanol
Application Note: Scalable Production and Isolation of (3-Ethoxycyclobutyl)methanol
Executive Brief
(3-Ethoxycyclobutyl)methanol (CAS: 1695777-49-1) is a highly valued building block in modern drug development, frequently utilized to introduce sterically constrained, polar ether linkages that improve the metabolic stability and aqueous solubility of Active Pharmaceutical Ingredients (APIs)[1]. Transitioning the synthesis of functionalized cyclobutanes from discovery-scale (milligrams) to process-scale (kilograms) presents significant challenges, primarily concerning thermal management, chemoselectivity, and the avoidance of hazardous reagents[2].
This application note details a robust, chromatography-free, three-step synthetic workflow designed for multi-kilogram scale-up. By strategically utilizing one-pot transformations and substituting highly reactive hydrides with safer alternatives, this protocol ensures high yield, process safety, and economic viability.
Strategic Rationale & Mechanistic Causality
The traditional medicinal chemistry route to cyclobutyl methanols often relies on the direct alkylation of hydroxy-acids and the use of Lithium Aluminum Hydride (LAH) for reduction. At scale, this route is fundamentally flawed: direct alkylation is prone to forming complex mixtures of O-alkylated and esterified byproducts, while LAH poses severe exothermic and thermal runaway risks.
The Process Chemistry Approach:
-
Protection via Esterification: Starting from the commercially viable 3-oxocyclobutanecarboxylic acid[3], we employ a one-pot ketone reduction and Fischer esterification. Converting the carboxylic acid to methyl 3-hydroxycyclobutanecarboxylate[4] prevents carboxylate interference during the subsequent etherification step and improves the intermediate's lipophilicity for easier phase separation.
-
Safe O-Alkylation: Pyrophoric bases like Sodium Hydride (NaH) are replaced with a Potassium Hydroxide/Dimethyl Sulfoxide (KOH/DMSO) system. This provides sufficient basicity to deprotonate the secondary cyclobutanol for nucleophilic attack on ethyl iodide, without the hydrogen gas evolution hazards associated with NaH[5].
-
Chemoselective Ester Reduction: To bypass LAH, the final reduction utilizes Sodium Borohydride (NaBH₄) activated by Lithium Chloride (LiCl). This combination generates lithium borohydride in situ, which is sufficiently powerful to reduce the methyl ester to a primary alcohol while maintaining a highly manageable thermal profile[5].
Synthetic Workflow Diagram
Figure 1: Scalable synthetic workflow for (3-Ethoxycyclobutyl)methanol.
Scale-Up Production Protocols
Step 1: One-Pot Reduction and Esterification
Objective: Convert 3-oxocyclobutanecarboxylic acid to methyl 3-hydroxycyclobutanecarboxylate.
-
Charge: To a 50 L glass-lined reactor, charge 3-oxocyclobutanecarboxylic acid (5.0 kg, 43.8 mol) and Methanol (25 L). Cool the jacket to 0 °C.
-
Reduction: Slowly add NaBH₄ (1.8 kg, 47.6 mol) in portions over 2 hours, maintaining the internal temperature below 15 °C to control hydrogen evolution.
-
Esterification: Once reduction is complete, carefully add concentrated H₂SO₄ (2.5 L) dropwise. Heat the reactor to 65 °C (reflux) for 8 hours. Causality: The acid quenches the borohydride and simultaneously acts as the catalyst for the Fischer esterification.
-
Self-Validating IPC: Pull a 1 mL aliquot, neutralize, and analyze via GC-MS. The reaction is validated when the ketone mass ( m/z 114) is fully replaced by the ester mass ( m/z 130)[4].
-
Workup: Concentrate the mixture under vacuum, neutralize with saturated NaHCO₃, and extract with Methyl tert-butyl ether (MTBE) (3 x 10 L). Dry over Na₂SO₄ and concentrate.
Step 2: O-Alkylation (Ethylation)
Objective: Etherification of the secondary hydroxyl group.
-
Charge: In a dry, nitrogen-purged reactor, dissolve the crude methyl 3-hydroxycyclobutanecarboxylate (~5.5 kg) in anhydrous DMSO (20 L).
-
Base Addition: Add finely powdered KOH (4.9 kg, 87.5 mol). Stir vigorously for 30 minutes at 20 °C.
-
Alkylation: Dropwise add Ethyl Iodide (7.5 kg, 48.1 mol) over 3 hours. Maintain the temperature between 20–25 °C using jacket cooling. Causality: DMSO solvates the potassium cation, leaving a highly nucleophilic "naked" alkoxide that rapidly attacks the ethyl iodide.
-
Self-Validating IPC: Moisture content must be strictly controlled prior to reaction. Perform Karl Fischer (KF) titration on the DMSO solution; it must be < 0.1% to prevent competitive hydrolysis of the methyl ester.
-
Workup: Quench into ice water (50 L) and extract with MTBE (3 x 15 L). Wash the organic layer extensively with brine to remove residual DMSO.
Step 3: Chemoselective Ester Reduction
Objective: Reduce the ester to the final primary alcohol.
-
Charge: Dissolve methyl 3-ethoxycyclobutanecarboxylate (~6.0 kg) in a mixture of THF (20 L) and Absolute Ethanol (10 L). Add LiCl (2.4 kg, 56.6 mol).
-
Reduction: Cool to 0 °C and add NaBH₄ (2.1 kg, 55.5 mol) in portions. Stir at room temperature for 16 hours. Causality: The in situ generation of LiBH₄ provides the necessary hydride transfer capability for ester reduction without the violent reactivity of LAH[5].
-
Self-Validating IPC: Monitor via in-line FTIR. The reaction is complete when the strong ester carbonyl stretch (~1735 cm⁻¹) completely disappears.
-
Workup: Carefully quench with 10% aqueous citric acid until gas evolution ceases. Extract with MTBE, wash with brine, and concentrate to yield crude (3-Ethoxycyclobutyl)methanol.
Downstream Processing & Isolation
At the discovery scale, cyclobutane derivatives are typically purified via silica gel chromatography. For multi-kilogram production, this is economically and environmentally unviable.
Fractional Vacuum Distillation: Because (3-Ethoxycyclobutyl)methanol is a low-molecular-weight, highly stable alcohol, it is ideally suited for vacuum distillation.
-
Transfer the crude oil to a distillation apparatus equipped with a short-path Vigreux column.
-
Apply a high vacuum (e.g., 1–5 Torr).
-
Collect the main fraction based on the established boiling point profile (typically ~65–75 °C at 2 Torr, exact parameters dependent on vacuum depth). Causality: Distillation not only removes high-boiling impurities and residual salts but also allows for the potential separation of cis and trans diastereomers if a specific isomeric ratio is required for the target API.
Quantitative Data Summary
The following table summarizes the expected scale-up metrics, ensuring reproducibility and process benchmarking.
| Step | Transformation | Key Reagents | IPC Method | Expected Yield | Target Purity |
| 1 | Ketone Reduction & Esterification | NaBH₄, MeOH, H₂SO₄ | GC-MS (Mass shift) | 88–92% | >95% (Crude) |
| 2 | O-Alkylation | EtI, KOH, DMSO | KF Titration, GC-MS | 80–85% | >92% (Crude) |
| 3 | Ester Reduction | NaBH₄, LiCl, THF/EtOH | In-line FTIR | 85–90% | >98% (Post-Distillation) |
References
-
[2] Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate - Organic Process Research & Development (ACS Publications) - 2
-
[1] 1695777-49-1 | (3-Ethoxycyclobutyl)methanol - BLD Pharm - 1
-
[5] Convergent, Kilogram Scale Synthesis of an Akt Kinase Inhibitor - ACS Publications - 5
-
[3] CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents - 3
-
[4] EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents - 4
Sources
- 1. 1695777-49-1|(3-Ethoxycyclobutyl)methanol|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 4. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cross-Coupling Reactions Using (3-Ethoxycyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Cyclobutane Motif in Modern Chemistry
The cyclobutane ring, once considered a mere synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity to biological targets and improve pharmacokinetic properties. (3-Ethoxycyclobutyl)methanol, in particular, offers a versatile building block for the introduction of this desirable motif. The presence of a primary alcohol and an ether functionality provides multiple points for diversification, making it an attractive starting material for the synthesis of complex molecules. This guide provides an in-depth exploration of the cross-coupling reactions of (3-Ethoxycyclobutyl)methanol, with a focus on practical, field-proven protocols and the underlying scientific principles.
Part 1: Palladium-Catalyzed C-O Cross-Coupling of (3-Ethoxycyclobutyl)methanol with Aryl Halides
The most direct and atom-economical approach to functionalizing (3-Ethoxycyclobutyl)methanol is through the palladium-catalyzed cross-coupling of its primary alcohol with aryl halides. This reaction, a variation of the Buchwald-Hartwig amination, allows for the formation of valuable aryl ethers.[1][2] The development of specialized ligands has enabled the coupling of a wide range of alcohols, including primary alcohols, under relatively mild conditions.[3][4]
Mechanism of C-O Cross-Coupling
The catalytic cycle for the palladium-catalyzed C-O cross-coupling of (3-Ethoxycyclobutyl)methanol with an aryl halide (Ar-X) is illustrated below. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates to the alcohol, which, upon deprotonation by a base, forms a palladium alkoxide intermediate. The final, and often rate-limiting, step is the reductive elimination of the aryl ether product, regenerating the Pd(0) catalyst.[3]
Caption: Catalytic cycle for Pd-catalyzed C-O cross-coupling.
Experimental Protocol: Synthesis of (3-Ethoxycyclobutyl)methyl Aryl Ethers
This protocol provides a general procedure for the palladium-catalyzed C-O cross-coupling of (3-Ethoxycyclobutyl)methanol with aryl bromides.
Materials:
-
(3-Ethoxycyclobutyl)methanol
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald-type phosphine ligand (e.g., SPhos, XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene to the flask, followed by the aryl bromide (1.0 equiv).
-
Add (3-Ethoxycyclobutyl)methanol (1.2 equiv) to the reaction mixture.
-
Finally, add sodium tert-butoxide (1.4 equiv) to the flask.
-
Seal the flask and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for C-O cross-coupling.
Key Considerations and Causality in Experimental Choices
-
Choice of Ligand: The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, is crucial for promoting the reductive elimination step, which is often the turnover-limiting step in C-O coupling reactions.[3][4] These ligands stabilize the palladium center and facilitate the formation of the C-O bond.
-
Choice of Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the primary alcohol and form the reactive alkoxide species.[5] Weaker bases may not be sufficient to drive the reaction to completion.
-
Solvent: Anhydrous, aprotic solvents like toluene are preferred to prevent the quenching of the base and the deactivation of the catalyst.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, maintaining an inert atmosphere throughout the reaction is essential for catalytic activity.
Potential Side Reactions: β-Carbon Elimination
A potential competing pathway in cross-coupling reactions of cyclobutanol derivatives is β-carbon elimination.[6] This process involves the cleavage of a C-C bond within the cyclobutane ring, leading to ring-opened products. In the case of (3-Ethoxycyclobutyl)methanol, this side reaction is less likely to be initiated from the primary alcohol compared to a tertiary cyclobutanol. However, to favor the desired C-O coupling, it is important to use ligands that promote reductive elimination over β-carbon elimination and to maintain carefully controlled reaction temperatures.
Part 2: Alternative Cross-Coupling Strategies
While direct C-O coupling is the most straightforward approach, (3-Ethoxycyclobutyl)methanol can be derivatized to participate in other types of cross-coupling reactions.
Suzuki-Miyaura Coupling
The primary alcohol of (3-Ethoxycyclobutyl)methanol can be converted into a suitable leaving group, such as a tosylate or a halide. The resulting electrophile can then undergo a Suzuki-Miyaura coupling with an organoboron reagent to form a C-C bond.[7][8] This two-step sequence allows for the introduction of aryl, heteroaryl, or vinyl groups at the methyl position of the cyclobutane scaffold.
Conceptual Workflow for Suzuki-Miyaura Coupling:
-
Activation of the Alcohol: Convert the primary alcohol of (3-Ethoxycyclobutyl)methanol to a tosylate or a halide (e.g., bromide or iodide) using standard organic transformations.
-
Cross-Coupling: Perform a Suzuki-Miyaura coupling of the activated substrate with a boronic acid or ester in the presence of a palladium catalyst, a phosphine ligand, and a base.[9][10]
Sonogashira Coupling
Similarly, activation of the primary alcohol allows for Sonogashira coupling with a terminal alkyne to introduce an alkynyl moiety.[11][12] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[13][14]
Data Summary Table
The following table summarizes general reaction conditions for the palladium-catalyzed C-O cross-coupling of (3-Ethoxycyclobutyl)methanol with various aryl halides.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 80-110 |
| Aryl Chloride | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100-120 |
| Aryl Iodide | Pd(OAc)₂ (1) | P(tBu)₃ (2) | Cs₂CO₃ | Toluene | 80-100 |
Conclusion
(3-Ethoxycyclobutyl)methanol is a valuable and versatile building block for the synthesis of complex molecules containing the cyclobutane motif. The palladium-catalyzed C-O cross-coupling provides a direct and efficient method for the synthesis of (3-ethoxycyclobutyl)methyl aryl ethers. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively utilize this building block to access a wide range of novel compounds for applications in drug discovery and materials science. Further exploration into the derivatization of the primary alcohol opens up possibilities for a broader range of cross-coupling reactions, enhancing the synthetic utility of this important scaffold.
References
-
Cheung, C. W., & Buchwald, S. L. (2013). A general method for the Pd-catalyzed coupling of methanol with (hetero)aryl halides. Organic letters, 15(15), 3966–3969. [Link]
-
Cheung, C. W., & Buchwald, S. L. (2013). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Organic letters, 15(15), 3966–3969. [Link]
-
Davies, H. M., & Guptill, D. M. (2016). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Journal of the American Chemical Society, 138(34), 11032–11035. [Link]
-
Garcı́a-Losada, P., & de la Torre, M. C. (2021). Catalytic cross-coupling towards complex, chiral cyclobutanes. Nature chemistry, 13(9), 880–886. [Link]
-
Li, W., & Liu, C. (2021). Palladium-Catalyzed Asymmetric Cross-Coupling Reactions of Cyclobutanols and Unactivated Olefins. Organic Letters, 23(24), 9475–9479. [Link]
-
Martín-Heras, V., & Echavarren, A. M. (2024). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry, 89(2), 1199–1207. [Link]
-
Wikipedia contributors. (2024, March 15). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, T., & Chen, K. (2025). Copper-Catalyzed Cross-Coupling of Bicyclobutanes with Triftosylhydrazone Leading to Skipped Dienes. Organic Letters. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056–1063. [Link]
-
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056–1063. [Link]
-
García-Losada, P., & de la Torre, M. C. (2021). A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. Nature chemistry, 13(9), 880–886. [Link]
-
Zhang, H., Ruiz-Castillo, P., & Buchwald, S. L. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic letters, 20(6), 1580–1583. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, March 15). Buchwald-Hartwig Amination. [Link]
-
Gowrisankar, S., Sergeev, A., Anbarasan, P., Neumann, H., & Beller, M. (2010). A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. Journal of the American Chemical Society, 132(33), 11592–11598. [Link]
-
Wikipedia contributors. (2024, March 18). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
- Buchwald, S. L., & Hartwig, J. F. (2000). Synthesis of aryl ethers, methods and reagents related thereto.
-
Procter, D. J. (2021, March 24). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. Procter Group Blog. [Link]
-
Wang, Z., & Dong, G. (2019). Pd-Catalyzed Enantioselective Ring Opening/Cross-Coupling and Cyclopropanation of Cyclobutanones. Journal of the American Chemical Society, 141(3), 1403–1408. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). [Link]
-
MacMillan, D. (2024, March 26). MacMillan Lab Scores Alcohol-Alcohol Cross-Coupling Method After Long Effort. Princeton University Department of Chemistry. [Link]
-
Newman, S. G., & Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 49(15), 5536–5554. [Link]
-
Wikipedia contributors. (2024, March 18). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Souillart, L., & Cramer, N. (2014). Cooperative activation of cyclobutanones and olefins leads to bridged ring systems by a catalytic [4 + 2] coupling. Nature chemistry, 6(8), 739–744. [Link]
-
Littke, A. F., & Fu, G. C. (2000). Pd(PhCN) 2 Cl 2 /P( t -Bu) 3 : A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. The Journal of Organic Chemistry, 65(20), 6372–6375. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Zhang, H., Ruiz-Castillo, P., & Buchwald, S. L. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic letters, 20(6), 1580–1583. [Link]
-
Stockland, R. A. (2011). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Honors Theses. 111. [Link]
-
Kollár, L., & Kégl, T. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. [Link]
-
Reeve, J. T., & Artman, G. D. (2012). Synthesis of aryl ethers via a sulfonyl transfer reaction. Organic letters, 14(15), 3966–3969. [Link]
-
Meringdal, J. W., & Stenstrøm, Y. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Kollár, L., & Kégl, T. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
How to improve reaction yield in (3-Ethoxycyclobutyl)methanol synthesis
Welcome to the Technical Support Center for Cyclobutane Derivative Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield optimization challenges when synthesizing small, polar, and volatile molecules.
The synthesis of (3-Ethoxycyclobutyl)methanol (CAS 1695777-49-1) from 3-ethoxycyclobutane-1-carboxylic acid (CAS 1696519-10-4) is a classic example of a reaction where the chemistry is straightforward, but the physical properties of the product make isolation notoriously difficult. This guide provides a mechanistic and practical framework to troubleshoot and optimize your reduction workflows.
Process Mechanistic Workflow
To understand where yield is lost, we must first map the chemical and physical transformations occurring during the reduction process.
Mechanistic workflow of LAH reduction highlighting the critical workup bottleneck.
Quantitative Data Matrix: Reduction Methodologies
Before diving into troubleshooting, review the expected outcomes of various reduction strategies. The table below summarizes the causality behind yield variations based on reagent selection and workup conditions.
| Reduction Reagent | Workup Method | Temp / Time | Expected Yield | Causality & Observations |
| NaBH₄ | Aqueous Acid | 25°C / 12h | < 10% | Fails due to acid-base deprotonation; carboxylate resists reduction. |
| BH₃·THF | Methanol Quench | 0°C to 25°C / 4h | 60 - 70% | Good chemoselectivity, but borate ester cleavage requires harsh reflux. |
| LiAlH₄ | Standard Acidic Quench | 0°C to 65°C / 2h | 30 - 40% | Severe yield loss. Product is trapped in the resulting aluminum hydroxide gel. |
| LiAlH₄ | Fieser (n, n, 3n) | 0°C to 65°C / 2h | 85 - 95% | Optimal. Aluminum salts precipitate as granular solids; product remains in ether/THF. |
Deep Dive Q&A: Troubleshooting FAQs
Q1: Why is my yield practically zero when using Sodium Borohydride (NaBH₄) to reduce 3-ethoxycyclobutane-1-carboxylic acid? A: NaBH₄ is generally too weak to reduce carboxylic acids directly. The initial reaction between NaBH₄ and the carboxylic acid is an acid-base reaction, forming a carboxylate salt and evolving hydrogen gas. The resulting carboxylate is highly electron-rich (due to the negative charge on the oxygen acting as a pi-donor), making it significantly less electrophilic and resistant to further nucleophilic attack by the remaining borohydride[1]. For direct acid reduction, Lithium Aluminum Hydride (LiAlH₄) is required because it is a much stronger hydride donor capable of pushing the intermediate aluminum-coordinated aldehyde directly to the alcohol[2].
Q2: I switched to LiAlH₄, and TLC shows complete consumption of the starting material. However, my isolated yield is still only 40%. Where is my product going? A: You are experiencing physical loss during the workup phase. (3-Ethoxycyclobutyl)methanol is a low-molecular-weight (130.19 g/mol ), highly polar molecule with significant water solubility[3]. If you use a standard aqueous or acidic quench, the aluminum salts form a gelatinous emulsion (aluminum hydroxide gel)[2]. This gel acts like a chemical sponge, physically trapping polar alcohols. To resolve this, you must abandon standard quenching and use the Fieser Workup (detailed in the SOP below), which forces the aluminum salts to precipitate as a coarse, granular solid that can be easily filtered.
Q3: I am losing product during solvent removal on the rotary evaporator. How can I prevent this? A: Because (3-Ethoxycyclobutyl)methanol is a small, semi-volatile alcohol, it can easily co-distill with your extraction solvent (especially if using diethyl ether or THF) under high vacuum. Corrective Action: Do not heat the rotary evaporator water bath above 25°C. Use a slightly higher boiling extraction solvent if possible (like MTBE), and carefully monitor the vacuum pressure. Stop the evaporation immediately once the bulk solvent is removed. Validate your loss by running GC-MS on the solvent trap—if you see a peak at m/z 130, you are pulling your product into the trap.
Standard Operating Procedure (SOP): Optimized LAH Reduction & Fieser Workup
To ensure a self-validating protocol, this methodology incorporates visual checkpoints. If the visual cues (e.g., color and texture of the precipitate) do not match the description, the protocol has been breached.
Phase 1: Reaction Execution
-
Preparation: Flame-dry a 250 mL round-bottom flask under inert gas (N₂ or Argon).
-
Reagent Loading: Suspend 1.0 equivalent of LiAlH₄ (e.g., 1.0 g) in 30 mL of anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Addition: Dissolve 3-ethoxycyclobutane-1-carboxylic acid (e.g., 3.8 g) in 10 mL of anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes to control the exothermic evolution of H₂ gas.
-
Reflux: Remove the ice bath and heat the reaction to a gentle reflux (65°C) for 2 hours.
-
Validation: Monitor by TLC (stain with KMnO₄). The starting acid will appear as a streak, while the product alcohol will appear as a distinct spot with a higher Rf in highly polar solvent systems.
Phase 2: The Fieser Workup (n, n, 3n Method)
This precise sequence is critical for isolating water-soluble cyclobutane derivatives.
Step-by-step logical flow of the Fieser (n, n, 3n) workup for LiAlH₄ quenching.
-
Cooling: Cool the reaction mixture back to 0°C. Dilute with an additional 30 mL of THF or MTBE to reduce viscosity.
-
Water Quench (n): For every x grams of LiAlH₄ used (e.g., 1.0 g), add exactly x mL of distilled water dropwise. Visual Cue: Vigorous bubbling; mixture turns into a thick gray paste.
-
Base Addition (n): Add exactly x mL of a 15% (w/v) aqueous NaOH solution dropwise. Visual Cue: The mixture will loosen slightly.
-
Final Water Addition (3n): Add exactly 3x mL of distilled water. Remove the ice bath and stir vigorously at room temperature for 15 minutes. Visual Cue: The gray paste will transform into a stark white, granular, sand-like precipitate.
-
Drying & Filtration: Add a scoop of anhydrous MgSO₄ and stir for another 15 minutes. Filter the mixture through a pad of Celite.
-
Critical Wash: Wash the filter cake thoroughly with hot THF (3 × 20 mL). Do not skip this step; polar alcohols often adhere to the surface of the salts.
-
Concentration: Concentrate the filtrate under reduced pressure (Water bath < 25°C, > 50 mbar) to afford the pure (3-Ethoxycyclobutyl)methanol.
References
-
OrgoSolver . "Carboxylic Acids → Primary Alcohols with LiAlH₄." OrgoSolver. Available at: [Link]
-
Master Organic Chemistry . "Reduction of carboxylic acids to primary alcohols using LiAlH4." Master Organic Chemistry. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Low Aqueous Solubility of (3-Ethoxycyclobutyl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (3-ethoxycyclobutyl)methanol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the limited solubility of this compound in aqueous media. This guide provides a series of in-depth, question-and-answer-based troubleshooting strategies, grounded in fundamental chemical principles, to help you achieve stable and effective solutions for your experiments.
Section 1: Understanding the Root Cause of Low Solubility
Before attempting to solve a solubility problem, it is crucial to understand its molecular basis. The structure of (3-ethoxycyclobutyl)methanol dictates its interaction with different solvents.
Q1: Why is (3-ethoxycyclobutyl)methanol poorly soluble in water?
The solubility of any compound is governed by the principle of "like dissolves like".[1] Water is a highly polar solvent that forms an extensive network of strong hydrogen bonds.[2] For a substance to dissolve, it must be able to integrate into this network by forming favorable interactions with water molecules, which must provide enough energy to overcome the energy required to break the existing water-water hydrogen bonds.[3]
(3-Ethoxycyclobutyl)methanol (Molecular Formula: C7H14O2[4]) possesses both polar (hydrophilic) and non-polar (hydrophobic) regions.
-
Hydrophilic (Water-Loving) Features : The molecule has a primary alcohol (-CH2OH) group and an ether oxygen (-O-). The hydroxyl group is strongly polar and can act as both a hydrogen bond donor and acceptor, which promotes water solubility.[5][6] The ether oxygen can act as a hydrogen bond acceptor, but its contribution to hydrophilicity is modest.[3][7]
-
Hydrophobic (Water-Fearing) Features : The core of the molecule is a cyclobutane ring, a non-polar hydrocarbon structure.[8][9] Additionally, the ethyl group (-CH2CH3) of the ethoxy moiety is a non-polar hydrocarbon chain. These bulky, non-polar sections disrupt water's hydrogen-bonding network without offering favorable interactions in return. This phenomenon, known as the hydrophobic effect, leads to the aggregation of non-polar molecules to minimize their contact with water.[10]
The low aqueous solubility of (3-ethoxycyclobutyl)methanol arises because the hydrophobic character of its cyclobutyl and ethyl components dominates the hydrophilic character of its single hydroxyl group and ether oxygen.
Q2: What are the key structural features influencing its solubility?
The balance between the molecule's hydrophobic and hydrophilic regions is the critical factor. The diagram below illustrates this dichotomy.
Caption: Molecular regions of (3-Ethoxycyclobutyl)methanol and their properties.
Section 2: A Systematic Approach to Troubleshooting
When faced with solubility issues, a logical, stepwise approach can save time and resources. Start with the simplest and most common techniques before moving to more complex formulation strategies.
Caption: Recommended workflow for addressing solubility challenges.
Section 3: Detailed Troubleshooting Guides
This section provides detailed protocols and the scientific rationale for each recommended method.
Method 1: Co-Solvency
Q3: How can I use co-solvents to improve the solubility of (3-Ethoxycyclobutyl)methanol?
Scientific Rationale: Co-solvency is often the first and most effective strategy for dissolving compounds with moderate hydrophobicity. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[1][11] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the aqueous environment, making it energetically more favorable for the solute to dissolve.[12] Methanol, for instance, is a polar organic solvent that can dissolve a wide range of compounds and is completely miscible with water.[13][14][15][16][17][18][19]
Data Presentation: Common Co-Solvents
| Co-Solvent | Polarity Index (P') | Key Characteristics |
| Water | 10.2 | Universal polar solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Aprotic, highly polar, strong solubilizing power. |
| Acetonitrile | 5.8 | Aprotic, medium polarity, common in chromatography. |
| Methanol | 5.1 | Protic, polar, versatile, good starting choice. [20] |
| Acetone | 5.1 | Aprotic, polar, good for many organic compounds. |
| Ethanol | 4.3 | Protic, less toxic than methanol, widely used. |
| Isopropyl Alcohol (IPA) | 3.9 | Protic, slightly less polar than ethanol. |
Polarity Index values are relative measures of solvent polarity.[20]
Experimental Protocol: Determining Optimal Co-Solvent Concentration
This protocol uses a "top-down" approach, starting with the compound dissolved in pure co-solvent and titrating it into the aqueous buffer.
-
Stock Solution Preparation:
-
Accurately weigh a small amount (e.g., 5-10 mg) of (3-ethoxycyclobutyl)methanol.
-
Dissolve it in a minimal volume of a high-purity co-solvent (e.g., methanol or DMSO) to create a high-concentration stock solution (e.g., 50-100 mg/mL). Ensure it is fully dissolved.
-
-
Solubility Screening:
-
Aliquot your target aqueous buffer (e.g., PBS, pH 7.4) into several vials (e.g., 1 mL each).
-
While vortexing the buffer, slowly add small volumes of the stock solution to the first vial.
-
Observe closely for the first sign of persistent cloudiness or precipitation. This indicates you have exceeded the solubility limit for that specific co-solvent percentage.
-
Record the total volume of stock solution added and the final volume of the mixture.
-
-
Calculation and Optimization:
-
Calculate the percentage of co-solvent (v/v) at which precipitation occurred. For example, if 50 µL of stock was added to 950 µL of buffer before precipitation, the co-solvent concentration is 5%.
-
Prepare your final experimental solutions at a co-solvent concentration safely below the observed precipitation point (e.g., 2-4% if precipitation occurred at 5%).
-
Self-Validation: Always prepare a blank control containing the same concentration of co-solvent in your aqueous buffer to ensure it does not interfere with your downstream assay.
-
Method 2: Surfactant-Mediated Solubilization
Q4: When should I consider using surfactants?
Scientific Rationale: If co-solvents are not viable (e.g., they interfere with your experiment or do not provide sufficient solubility), surfactants are an excellent alternative. Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[21] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic (3-ethoxycyclobutyl)methanol can partition into the hydrophobic core, while the hydrophilic shell allows the entire micelle-solute complex to remain dispersed in the aqueous solution.[21]
Caption: Micellar solubilization of a hydrophobic compound.
Experimental Protocol: Surfactant Screening
-
Surfactant Selection: Choose a few non-ionic surfactants, which are generally less likely to interfere with biological assays (e.g., Polysorbate 80 (Tween® 80), Poloxamer 188).
-
Prepare Surfactant Solutions: Prepare aqueous solutions of each surfactant at various concentrations, typically ranging from 0.1% to 2% (w/v). Ensure concentrations are above the known CMC.
-
Direct Solubilization:
-
Add a pre-weighed amount of (3-ethoxycyclobutyl)methanol directly to each surfactant solution.
-
Agitate the mixture (e.g., vortex, sonicate, or stir) for a set period (e.g., 1-2 hours) at a controlled temperature.
-
-
Analysis:
-
After agitation, centrifuge the samples at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, GC).
-
Self-Validation: Run parallel controls with the surfactants alone to check for assay interference.
-
Method 3: Complexation with Cyclodextrins
Q5: How does cyclodextrin complexation work, and is it suitable for my application?
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a non-polar, lipophilic interior cavity.[11] The hydrophobic cyclobutyl portion of (3-ethoxycyclobutyl)methanol can fit into this cavity, forming a non-covalent "inclusion complex." The resulting complex has a water-soluble exterior, effectively masking the hydrophobicity of the guest molecule and increasing its apparent aqueous solubility.[11] This method is particularly useful in pharmaceutical formulations.
Caption: Formation of a cyclodextrin-guest inclusion complex.
Experimental Protocol: Kneading Method for Complexation
-
Molar Ratio Calculation: Determine the appropriate molar ratio of cyclodextrin to your compound. A 1:1 ratio is a good starting point. Common cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high solubility and low toxicity.
-
Complex Formation:
-
Place the calculated amount of HP-β-CD in a mortar.
-
Add a small amount of water to create a paste.
-
Slowly add the (3-ethoxycyclobutyl)methanol to the paste.
-
Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of the guest molecule into the cyclodextrin cavity.
-
-
Drying and Reconstitution:
-
Dry the resulting paste (e.g., in a vacuum oven at 40-50°C) to obtain a solid powder.
-
This powder, which contains the inclusion complex, can now be weighed and dissolved directly into your aqueous buffer.
-
-
Analysis:
-
Confirm the increase in solubility by dissolving the complex powder in buffer and measuring the concentration, comparing it to the solubility of the free compound.
-
Self-Validation: Characterization techniques like DSC or NMR can be used to confirm the formation of the inclusion complex.
-
Method 4: Approaches to Consider with Caution
Q6: Can I use pH adjustment to increase the solubility of (3-ethoxycyclobutyl)methanol?
Scientific Rationale: No, pH adjustment is unlikely to be effective. This technique is primarily used for ionizable compounds, such as weak acids or weak bases.[1] By changing the pH of the solution, one can convert the compound into its more soluble salt form. (3-Ethoxycyclobutyl)methanol is a neutral alcohol; it does not have an acidic or basic functional group that can be protonated or deprotonated within a typical physiological pH range. Therefore, altering the pH of the aqueous solvent will not significantly change its charge state and will have a negligible impact on its solubility.
Section 4: Summary and Best Practices
| Method | Pros | Cons | Best For... |
| Co-Solvency | Simple, rapid, effective for many compounds. | Co-solvent may interfere with biological assays; high concentrations can alter protein conformation. | Initial screening, in vitro assays where solvent effects are controlled. |
| Surfactants | High solubilization capacity. | Can interfere with cell-based assays or protein binding; may be difficult to remove. | Formulations where the surfactant is an acceptable excipient; solubilizing highly hydrophobic compounds. |
| Cyclodextrins | Low toxicity (especially modified CDs); forms a stable complex; often used in drug delivery. | More complex preparation; requires molar ratio optimization; may not be suitable for all molecular shapes. | Pharmaceutical formulations, reducing volatility, enhancing bioavailability. |
Best Practices:
-
Always use high-purity solvents and reagents to avoid introducing confounding variables.
-
Prepare fresh solutions daily when possible, as compounds may precipitate out of metastable solutions over time.
-
Visually inspect solutions for clarity against a dark background before each use.
-
Consider sonication to aid in the initial dissolution process, but be cautious of potential heating and compound degradation.
References
- Vertex AI Search Result, CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC.
- Google Patents, CN107847440B - Method for improving water solubility of water-insoluble or sparingly w
- Quora, How will you increase the solubility of organic compounds in w
- Asian Journal of Pharmacy and Technology, Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- PMC, Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
- International Journal of Medical Science and Dental Research, Techniques for Improving Solubility.
- ResearchGate, Effect of the degree of ethoxylation on water solubiliz
- SlideShare, SOLUBILITY ENHANCEMENT TECHNIQUE.
- UGA Student Affairs, Introducing (Trans-3-Ethynylcyclobutyl)methanol.
- ACS Publications, Is the Ether Group Hydrophilic or Hydrophobic? | Langmuir.
- Research, Ethoxylation gets long chain surfactants to dissolve at ambient temper
- PubChem, Cyclobutane | C4H8 | CID 9250.
- Sapphire Bioscience, (3-Ethoxycyclobutyl)methanol.
- Benchchem, Application Notes and Protocols for Cyclobutane Derivatives in M
- ECHEMI, Does hydrogen bonding contribute in solubility of a substance.
- Fiveable, Cyclobutyl: Organic Chemistry Study Guide.
- PubChem, Methanol | CH3OH | CID 887.
- PMC, Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
- ResearchGate, Structural Effects of the Cyclobutyl Group on Reactivity and Properties.
- Wikipedia, Cyclobutane.
- Sigma-Aldrich, Methanol.
- PubChem, (3-(Hydroxymethyl)cyclobutyl)methanol | C6H12O2 | CID 9812772.
- Burdick & Jackson, Polarity Index.
- Chemeduc
- Wikipedia, Methanol.
- ECHEMI, Solubility of methanol and ethanol in w
- Purosolv, Innovations in Pharmaceutical Processes with Pharma-Grade Methanol.
- Proprep, Wh
- Gelest, Inc., Hydrophobicity, Hydrophilicity.
- Fisher Scientific, Methanol.
- YouTube, Hydrophobic Effect | Biochemistry.
- Lab Pro Inc., Methanol Uses In Pharmaceuticals And Modern Manufacturing.
- MDPI, Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- ChemicalBook, Why is methanol a polar molecule?.
- Reddit, Solubility in w
- Chemistry Stack Exchange, Solubility of methanol and ethanol in w
- NextSDS, (3-ethynylcyclobutyl)
Sources
- 1. ajptonline.com [ajptonline.com]
- 2. gelest.com [gelest.com]
- 3. echemi.com [echemi.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. quora.com [quora.com]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclobutane | C4H8 | CID 9250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclobutane - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Methanol - Wikipedia [en.wikipedia.org]
- 15. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol [purosolv.com]
- 16. Methanol | Fisher Scientific [fishersci.ca]
- 17. labproinc.com [labproinc.com]
- 18. Why is methanol a polar molecule?_Chemicalbook [chemicalbook.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Polarity Index [macro.lsu.edu]
- 21. CN107847440B - Method for improving water solubility of water-insoluble or sparingly water-soluble drugs - Google Patents [patents.google.com]
Preventing degradation of (3-Ethoxycyclobutyl)methanol during long-term storage
Welcome to the dedicated technical support and troubleshooting portal for (3-Ethoxycyclobutyl)methanol (CAS: 1695777-49-1)[1]. This bifunctional building block—featuring a strained cyclobutane ring, an ethoxy ether, and a primary alcohol—requires precise handling to maintain its structural integrity over time. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded strategies to prevent degradation during long-term storage.
Part 1: Troubleshooting Guides & FAQs
Q1: My NMR spectra show new peaks in the 9.5–10.0 ppm region after several months of storage. What is causing this degradation? A1: The appearance of peaks in the 9.5–10.0 ppm range is a definitive indicator of aldehyde formation. (3-Ethoxycyclobutyl)methanol contains a primary alcohol (-CH₂OH) group. When exposed to ambient atmospheric oxygen, primary alcohols are highly susceptible to slow auto-oxidation, converting first into aldehydes and, upon prolonged exposure, into carboxylic acids[2]. Causality & Solution: Atmospheric oxygen acts as the oxidizing agent, a process often catalyzed by light or trace transition metals left over from synthesis. To prevent the removal of hydrogen from the carbinol carbon, the compound must be purged and stored under a strictly inert atmosphere (Argon or Nitrogen)[3].
Q2: I observed a change in the physical state (increased viscosity) and a drop in assay purity, but no distinct organic degradation peaks in HPLC. What happened? A2: This phenomenon is driven by the inherent hygroscopicity of the primary alcohol. The hydroxyl group readily forms hydrogen bonds with atmospheric moisture. Water absorption does not create new organic degradation peaks, but it dilutes the effective concentration of your sample and can alter its physical state. Causality & Solution: The thermodynamic drive for hydrogen bonding causes moisture uptake. Store the compound in a sealed desiccator over active desiccant (e.g., anhydrous calcium sulfate) and ensure vials are tightly sealed with PTFE-lined caps to block humidity ingress.
Q3: Is the cyclobutane ring at risk of opening or isomerizing during standard storage? A3: Under standard cold storage conditions (2–8°C, neutral pH), the cyclobutane ring is generally stable. However, cyclobutane possesses significant ring strain (~26 kcal/mol) because its sp³ hybridized carbons are forced into ~90° angles instead of the ideal 109.5°[4]. If the compound is subjected to elevated temperatures (>100°C) or strongly acidic conditions, it can undergo strain-release cleavage or cis/trans isomerization[5]. Causality & Solution: Thermal energy or protonation of the ether/alcohol oxygen lowers the activation energy required for ring-opening. Maintain strict cold storage and avoid contact with Lewis or Brønsted acids during storage.
Part 2: Mechanistic Pathways & Workflow Visualization
To effectively prevent degradation, one must understand the specific vulnerabilities of the molecule. The diagram below maps the causality between environmental stressors and specific chemical degradation pathways.
Fig 1: Primary degradation pathways of (3-Ethoxycyclobutyl)methanol under environmental stress.
Fig 2: Self-validating standard operating procedure for inert aliquoting and long-term storage.
Part 3: Quantitative Data & Storage Parameters
The following table summarizes the physicochemical vulnerabilities of (3-Ethoxycyclobutyl)methanol and dictates the required storage parameters to mitigate them.
| Parameter | Recommended Condition | Scientific Rationale | Consequence of Failure |
| Atmosphere | Inert (Argon or N₂) | Prevents auto-oxidation of the primary alcohol (-CH₂OH)[2]. | Formation of aldehydes and carboxylic acids[3]. |
| Temperature | 2–8°C (Short term)-20°C (Long term) | Suppresses thermal kinetics; protects the strained cyclobutane ring (~26 kcal/mol strain)[4]. | Ring-opening, cis/trans isomerization[5]. |
| Container | Amber Glass, PTFE Cap | Blocks UV/Vis light which can catalyze radical oxidation; PTFE prevents chemical leaching. | Photodegradation; contamination from plasticizers. |
| Humidity | < 10% RH (Desiccator) | Prevents hydrogen-bonding driven water absorption by the hydroxyl group. | Dilution of assay purity; physical state alteration. |
Part 4: Experimental Protocols
To ensure absolute scientific integrity, do not rely on passive storage. Implement these self-validating protocols to actively protect and verify the stability of your compound.
Protocol 1: Self-Validating Inert Aliquoting (Schlenk/Glovebox Method)
Purpose: To divide bulk material into single-use aliquots without introducing oxygen or moisture, thereby preventing primary alcohol oxidation[3].
-
Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 4 hours to remove surface moisture. Transfer them into an inert atmosphere glovebox while hot.
-
Atmosphere Validation: Verify the glovebox oxygen sensor reads < 1 ppm O₂ and the moisture sensor reads < 1 ppm H₂O. Self-validation step: If sensors are unavailable, expose a drop of diethylzinc to the chamber; lack of fuming confirms inertness.
-
Aliquoting: Transfer the bulk (3-Ethoxycyclobutyl)methanol into the vials. Do not exceed 50% of the vial's volume to allow for adequate inert gas headspace.
-
Sealing: Cap the vials tightly with the PTFE-lined caps. Wrap the seal boundary with Parafilm to create a secondary moisture barrier.
-
Storage: Remove from the glovebox and immediately transfer to a desiccator stored in a monitored 2–8°C refrigerator or -20°C freezer.
Protocol 2: Forced Oxidative Degradation Study
Purpose: To establish a baseline analytical profile of the degraded compound, allowing your QC team to easily identify trace oxidation in future batches[2].
-
Sample Prep: Dissolve 10 mg of (3-Ethoxycyclobutyl)methanol in 1 mL of deuterated chloroform (CDCl₃) in an open glass vial.
-
Oxidative Stress: Add a catalytic amount (1 mol%) of a mild oxidant or simply bubble ambient air through the solution for 30 minutes using a fine needle.
-
Incubation: Leave the vial exposed to ambient light and air at room temperature for 48 hours.
-
Analysis: Run a ¹H-NMR spectrum.
-
Validation: Look for the disappearance of the primary alcohol -CH₂- protons (typically around 3.5–4.0 ppm depending on solvent) and the emergence of a sharp singlet in the 9.5–10.0 ppm region, confirming the formation of the aldehyde derivative[2]. Use this spectrum as a negative control for future purity assays.
Part 5: References
-
Jack Westin. "Oxidation of Alcohols - Organic Chemistry." Jack Westin MCAT Resources. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9250, Cyclobutane." PubChem. Available at:[Link]
-
MEL Science. "How the oxidation of primary alcohols takes place." MEL Science Articles. Available at:[Link]
Sources
Comparative Reactivity and Application Guide: (3-Ethoxycyclobutyl)methanol vs. (3-Methoxycyclobutyl)methanol
Executive Summary
In modern medicinal chemistry, conformationally restricted aliphatic rings are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, alkoxy-substituted cyclobutanes—specifically (3-Methoxycyclobutyl)methanol and (3-Ethoxycyclobutyl)methanol —serve as highly versatile building blocks. They are frequently utilized in the synthesis of complex pharmacophores, such as homomorpholines and spirocyclic systems.
This guide provides an objective, data-backed comparison of these two building blocks, focusing on their physicochemical properties, inherent reactivity, and metabolic stability. By understanding the subtle steric and inductive differences between a methoxy and an ethoxy substituent on a cyclobutane ring, drug development professionals can make informed decisions regarding bioisosteric replacements and synthetic scale-up.
Structural and Physicochemical Comparison
The transition from a methoxy to an ethoxy group on the cyclobutane ring introduces a slight increase in lipophilicity and a measurable increase in steric bulk. This seemingly minor modification can significantly impact both the binding affinity of the final active pharmaceutical ingredient (API) and its susceptibility to metabolic degradation.
Table 1: Quantitative Physicochemical Data
| Property | (3-Methoxycyclobutyl)methanol | (3-Ethoxycyclobutyl)methanol |
| CAS Number | 959600-78-3[1] | 1695777-49-1[2] |
| Molecular Formula | C6H12O2 | C7H14O2 |
| Molecular Weight | 116.16 g/mol [1] | 130.18 g/mol [3] |
| Ether Steric Bulk | Low (Methyl group) | Moderate (Ethyl group) |
| Relative Lipophilicity | Lower | Higher |
| Primary Application | Target binding optimization, Homomorpholine synthesis | Pharmacokinetic tuning, Metabolic shielding |
Reactivity Profiling and Mechanistic Insights
Oxidation Pathways and Scale-Up Challenges
Both (3-methoxycyclobutyl)methanol and its ethoxy counterpart are primary alcohols that are typically oxidized to their corresponding carbaldehydes to serve as electrophilic intermediates in reductive aminations or Wittig reactions.
The Over-Oxidation Pitfall: When scaling up the synthesis of 3-methoxycyclobutane-1-carbaldehyde, researchers frequently encounter issues with over-oxidation to the carboxylic acid or incomplete conversion when using standard oxidants like Jones reagent[4]. The electron-donating nature of the alkoxy group, combined with the inherent strain of the cyclobutane ring, makes the intermediate aldehyde highly reactive. To circumvent this, Swern oxidation is the industry standard for these substrates, as the mechanism strictly limits oxidation to the aldehyde stage via an alkoxysulfonium ylide intermediate[4].
Metabolic Stability and Bioactivation Potential
A critical differentiator between the methoxy and ethoxy derivatives lies in their metabolic fate. In drug discovery, compounds containing the 3-methoxycyclobutyl moiety (such as the AstraZeneca lead compound AZX) have been shown to undergo cytochrome P450 (CYP)-mediated bioactivation in human liver microsomes (HLM)[5].
Mechanistic Causality: The oxidation of the methoxy-substituted system can lead to the formation of a highly reactive aldehyde intermediate. Interestingly, this specific reactive metabolite evades standard glutathione (GSH) trapping, forming unexpected Cys-Gly adducts instead[5][6]. Substituting the methoxy group with an ethoxy group increases the steric hindrance around the ether oxygen. This steric shielding can alter the binding orientation within the CYP active site, potentially reducing the rate of reactive aldehyde formation and improving the overall safety profile of the lead compound.
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that intermediate stability and reaction completion can be analytically verified at each step.
Protocol A: Scale-Up Swern Oxidation to Carbaldehyde
Applicable to both Methoxy and Ethoxy derivatives.
-
Activation of DMSO: In a flame-dried flask under inert atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM). Cool to -78°C. Add anhydrous DMSO (2.4 eq) dropwise.
-
Causality: Low temperature prevents the decomposition of the highly reactive chlorosulfonium intermediate.
-
-
Alcohol Addition: After 15 minutes, add a solution of (3-alkoxycyclobutyl)methanol (1.0 eq) in DCM dropwise. Stir for 30 minutes at -78°C.
-
Causality: The primary alcohol acts as a nucleophile, displacing chloride to form the key alkoxysulfonium ion.
-
-
Deprotonation: Add triethylamine (TEA, 5.0 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Causality: TEA deprotonates the intermediate, triggering an intramolecular rearrangement that yields the target carbaldehyde. This mechanism inherently prevents over-oxidation to the carboxylic acid[4].
-
-
Validation & Workup: Quench with saturated aqueous NH4Cl. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate. Verify the presence of the aldehyde proton (~9.7 ppm) via 1H-NMR.
Protocol B: In Vitro Reactive Metabolite Trapping Assay
Designed to detect elusive aldehyde intermediates that evade standard GSH trapping[5].
-
Incubation Setup: Prepare a 10 μM solution of the alkoxycyclobutyl-containing API in 0.1 M potassium phosphate buffer (pH 7.4).
-
Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 2 mg/mL[5].
-
Trapping Agent Integration: Add methoxylamine or potassium cyanide (KCN) to a final concentration of 10 mM.
-
Initiation & Reaction: Add 2.5 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 60 minutes.
-
Quench & Analysis: Stop the reaction by adding ice-cold CH3CN (1:3 v/v). Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via UPLC-Q-Tof MS/MS to detect the mass shift corresponding to the methoxylamine adduct[5].
Visualizations
The following diagram illustrates the logical workflow and chemical causality of the Reactive Metabolite Trapping Assay described in Protocol B.
Workflow for trapping reactive aldehyde metabolites from alkoxycyclobutyl derivatives.
References
-
CAS 959600-78-3 | AMERICAN ELEMENTS® American Elements.[Link]
-
Reactive Metabolite Trapping Screens and Potential Pitfalls: Bioactivation of a Homomorpholine and Formation of an Unstable Thiazolidine Adduct Chemical Research in Toxicology - ACS Publications.[Link]
-
A Sheffield Hallam University thesis (AZX reactive aldehyde) Sheffield Hallam University Research Archive.[Link]
Sources
Validating (3-Ethoxycyclobutyl)methanol Purity: A Comparative Guide to HPLC-MS and Orthogonal Techniques
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide
The Analytical Challenge: Overcoming the "Chromophore Blind Spot"
(3-Ethoxycyclobutyl)methanol (CAS: 1695777-49-1; MW: 130.18 g/mol ) is a highly versatile aliphatic building block used in pharmaceutical synthesis[1]. However, its chemical structure—comprising a cyclobutane ring, an ether linkage, and a primary alcohol—presents a severe analytical challenge: it completely lacks a UV chromophore .
Because it possesses no conjugated π -electron systems, traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is effectively blind to this compound and its structurally similar impurities[2]. To establish a self-validating, ICH Q2(R2)-compliant purity profile[3], analytical scientists must abandon UV detection and transition to mass-based and universal detection strategies.
This guide objectively compares the performance of HPLC-MS (APCI) coupled with Charged Aerosol Detection (CAD) against alternative methodologies like GC-MS and qNMR, providing a robust framework for trace impurity profiling and purity validation[4].
Method Comparison Matrix
When selecting a purity validation method for a non-chromophoric, semi-volatile intermediate, the technique must balance structural elucidation capabilities with universal quantitation.
Table 1: Performance Comparison of Purity Validation Methods
| Analytical Technique | Sensitivity (LOD) | Impurity ID Capability | Universal Quantitation | Suitability for (3-Ethoxycyclobutyl)methanol |
| HPLC-MS (APCI) + CAD | < 0.01% | Excellent (via MS) | Excellent (via CAD) | Optimal. Captures non-volatile and semi-volatile impurities. CAD provides mass balance; MS provides structural ID. |
| GC-MS (EI) | < 0.05% | Excellent (Library Match) | Moderate (Response varies) | Strong Alternative. Good for volatile impurities, but risks thermal degradation of the cyclobutane/ether linkages[4]. |
| qNMR (1H) | ~ 0.5 - 1.0% | Poor (Mixture complexity) | Gold Standard (Absolute) | Complementary. Excellent for absolute assay value without a reference standard, but lacks sensitivity for trace ICH impurity profiling[4]. |
| HPLC-UV | N/A | None | None | Unsuitable. Analyte lacks UV absorbance above 200 nm. |
Scientific Causality: Designing a Self-Validating System
To achieve absolute trustworthiness in the purity value, we employ an orthogonal detection strategy utilizing a single chromatographic run split between a Mass Spectrometer (MS) and a Charged Aerosol Detector (CAD).
Why APCI over ESI?
Electrospray Ionization (ESI) relies on solution-phase acid-base chemistry. Neutral aliphatic alcohols like (3-Ethoxycyclobutyl)methanol lack basic sites, resulting in severe ion suppression and poor ESI sensitivity. Atmospheric Pressure Chemical Ionization (APCI) , a gas-phase ionization technique, overcomes this. The corona discharge ionizes solvent molecules, which transfer charge to the analyte. For aliphatic alcohols, APCI typically yields a highly stable [M+H−H2O]+ fragment (m/z 113.1) due to the facile loss of water, enabling highly sensitive trace detection[5].
Why CAD for Mass Balance?
While MS is unparalleled for identifying impurities, its response factor is highly compound-dependent. If an unknown impurity ionizes poorly, MS will underestimate its quantity. Charged Aerosol Detection (CAD) solves this by measuring the charge transferred to residual aerosol particles after mobile phase evaporation[6]. The CAD response is proportional to the absolute mass of the analyte, independent of its chemical structure[2]. This guarantees that any non-volatile impurity—regardless of its ionizability—is accurately quantified in the mass balance[7].
Fig 1: Orthogonal HPLC-MS/CAD workflow for non-chromophoric purity validation.
Step-by-Step Methodology: ICH Q2(R2) Validation Protocol
The following protocol outlines the validation of (3-Ethoxycyclobutyl)methanol purity in strict accordance with the updated ICH Q2(R2) guidelines (effective June 2024)[8].
Step 1: Chromatographic & Source Optimization
-
Column: Select a high-retention C18 or AQ-C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to retain the polar alcohol.
-
Mobile Phase: Use MS/CAD-compatible volatile buffers.
-
Phase A: Water + 10 mM Ammonium Formate.
-
Phase B: Acetonitrile.
-
Note: Non-volatile salts (e.g., phosphates) will permanently damage both the MS and CAD instruments[2].
-
-
Inverse Gradient Setup (Critical for CAD): Because CAD response varies slightly with mobile phase composition, utilize a secondary pump to deliver an inverse gradient post-column. This ensures the detector experiences a constant solvent composition, linearizing the response across the gradient[6].
-
MS Parameters: Set APCI to positive mode. Monitor the [M+H−H2O]+ transition (m/z 113.1) and [M+H−EtOH]+ (m/z 85.1).
Step 2: Specificity & Forced Degradation
Subject the compound to stress conditions (0.1N HCl, 0.1N NaOH, 3% H2O2 , heat at 60°C, and UV light) to generate 5-20% degradation[9].
-
Action: Inject stressed samples into the HPLC-MS/CAD system.
-
Acceptance Criteria: The main peak must be completely resolved from all degradation products (Resolution > 1.5). MS peak purity analysis must confirm no co-eluting degradants under the main peak[3][10].
Step 3: Linearity & Range
Prepare calibration standards ranging from the Reporting Threshold (typically 0.05%) to 120% of the nominal working concentration (e.g., 1.0 mg/mL)[11].
-
Action: Plot the CAD peak area against concentration.
-
Acceptance Criteria: If the inverse gradient is applied, R2≥0.995 . If no inverse gradient is used, apply a power-function curve fit (inherent to nebulizer-based detectors) to meet residual criteria[6][8].
Step 4: Accuracy (Spike Recovery)
Spike the pure (3-Ethoxycyclobutyl)methanol matrix with known impurities (if synthesized standards are available) at 0.05%, 0.10%, and 0.50% levels[11].
-
Action: Calculate the percentage recovery of the spiked impurities using the CAD signal.
-
Acceptance Criteria: Recovery must fall between 90.0% and 110.0% for all trace levels[12].
Step 5: Precision (Repeatability)
-
Action: Perform six replicate injections of the 100% nominal concentration standard[11].
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the main peak area must be ≤1.0% , and retention time %RSD ≤0.5% [3].
Representative Validation Data
Below is a summary of expected validation results demonstrating the superiority of the orthogonal HPLC-MS/CAD approach for this compound class.
Table 2: Mock ICH Q2(R2) Validation Results for (3-Ethoxycyclobutyl)methanol
| Validation Parameter | ICH Q2(R2) Requirement | HPLC-CAD Result | HPLC-MS (APCI) Result | Status |
| Specificity | Baseline resolution of degradants | Rs>2.1 for all peaks | Peak Purity Index > 0.99 | Pass |
| Linearity ( R2 ) | > 0.990 (over specified range) | 0.998 (Power fit applied) | 0.996 (Linear fit) | Pass |
| Accuracy (Recovery) | 90% - 110% at trace levels | 98.4% - 101.2% | 92.1% - 105.4% | Pass |
| Precision (%RSD) | ≤1.0% (n=6) | 0.65% | 1.2% (Typical for MS) | Pass |
| Limit of Quantitation | Signal-to-Noise ≥10:1 | 0.03% | 0.005% | Pass |
Data Interpretation: While HPLC-MS (APCI) provides superior sensitivity (LOQ of 0.005%), its precision is slightly lower due to the inherent variability of atmospheric ionization. CAD provides the robust, highly precise (0.65% RSD) quantitative backbone required for regulatory submission, proving that the two detectors operate synergistically[2][6].
References
- ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.
- ICH Q2(R2)
- VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2). ICH.
- Analytical Method Development and Validation in Pharmaceuticals. ResolveMass.
- Comparative Purity Analysis: A Guide to HPLC-MS, GC-MS, and qNMR Methods. BenchChem.
- 1695777-49-1 | (3-Ethoxycyclobutyl)methanol. BLD Pharm.
- Charged Aerosol Detection in Pharmaceutical Analysis. HWI Group.
- Virgin Olive oil Authenticity Assays in a Single Run Using Two-Dimensional Liquid Chromatography-High Resolution Mass Spectrometry. PMC/NIH.
- Application of HPLC-CAD in Pharmaceutical Analysis. ResearchGate.
- Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. LCMS.cz.
- Comprehensive Analytical R&D and QC Expertise in Pharmaceutical Development. Porton PharmaTech.
Sources
- 1. 1695777-49-1|(3-Ethoxycyclobutyl)methanol|BLD Pharm [bldpharm.com]
- 2. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. portonpharmatech.com [portonpharmatech.com]
- 10. emerypharma.com [emerypharma.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. database.ich.org [database.ich.org]
Escaping Flatland: A Comparative Guide to Cyclobutane Methanol Derivatives in Rational Drug Design
Executive Summary
In the contemporary landscape of drug discovery, the "escape from flatland" paradigm has driven a systemic shift away from planar, sp2 -hybridized aromatic rings toward three-dimensional, sp3 -rich scaffolds. While benzene rings and their derivatives (such as benzyl alcohols) have historically dominated lead generation, their inherent liabilities—poor aqueous solubility, high susceptibility to oxidative metabolism, and off-target promiscuity—often bottleneck clinical translation.
Cyclobutane methanol derivatives have emerged as premier bioisosteric replacements[1]. By leveraging the unique puckered conformation of the four-membered carbocycle, these derivatives offer a precise spatial vector for the hydroxyl group while dramatically increasing the fraction of sp3 carbons ( Fsp3 ). This guide provides an objective, data-driven comparison of cyclobutane methanol derivatives against traditional aromatic and alternative cycloalkyl scaffolds, supported by validated experimental protocols.
Mechanistic Rationale: The Physics of the Cyclobutane Scaffold
The decision to utilize a cyclobutane methanol derivative over a cyclopropane or cyclopentane analog is rooted in fundamental physical chemistry[2].
-
Conformational Puckering & Strain: Cyclobutane possesses a strain energy of 26.3 kcal/mol. To relieve torsional strain (Pitzer strain) between adjacent hydrogen atoms, the ring adopts a "puckered" conformation with a fold angle of approximately 88°[2].
-
Bond Length & Exit Vectors: The C–C bonds in cyclobutane are elongated (~1.56 Å) compared to standard alkanes (1.54 Å) due to 1,3-cross-ring repulsions[2]. This elongation, combined with the puckered geometry, projects the exocyclic methanol moiety at a unique trajectory that cannot be replicated by the rigid, highly strained cyclopropane (strain energy 28.1 kcal/mol) or the highly flexible cyclopentane.
-
Metabolic Shielding: Planar aromatic rings are highly susceptible to cytochrome P450-mediated epoxidation and subsequent hydroxylation. Replacing the aromatic core with a saturated cyclobutane ring eliminates these electron-rich π -systems, fundamentally shifting the metabolic soft spots and prolonging the compound's half-life[3].
Caption: Logical flow of bioisosteric replacement from planar aromatics to 3D cyclobutane methanol derivatives.
Comparative Quantitative Analysis
To objectively evaluate the performance of cyclobutane methanol, we must benchmark it against its direct structural alternatives: Benzyl alcohol (the aromatic baseline) and Cyclopropane methanol (the lower-homologue alternative). The data below synthesizes typical physicochemical readouts observed during lead optimization[1][3].
| Scaffold Type | Representative Motif | Fsp3 | CLogP | Aqueous Solubility (µM) | HLM Intrinsic Clearance ( Clint ) |
| Aromatic (Baseline) | Benzyl Alcohol | 0.14 | 1.10 | ~150 | High (>50 µL/min/mg) |
| Highly Strained | Cyclopropane Methanol | 1.00 | 0.25 | ~400 | Medium (~30 µL/min/mg) |
| Optimal 3D | Cyclobutane Methanol | 1.00 | 0.50 | ~350 | Low (<15 µL/min/mg) |
Data Interpretation: While cyclopropane methanol offers excellent solubility, its high ring strain can occasionally lead to metabolic ring-opening or reactivity with biological nucleophiles. Cyclobutane methanol strikes the optimal balance: it maintains a perfect Fsp3 score of 1.0, provides a moderate CLogP ideal for membrane permeability, and demonstrates superior metabolic stability due to its relative chemical inertness compared to cyclopropane[2].
Experimental Workflows & Self-Validating Protocols
To rigorously validate the properties of synthesized cyclobutane methanol derivatives, the following self-validating protocols must be executed. These methods are designed to ensure data integrity through built-in controls.
Protocol A: High-Throughput Microsomal Stability Assay (ADME)
Causality Focus: This assay isolates Phase I oxidative metabolism to prove that the cyclobutane scaffold successfully evades CYP450-mediated degradation.
-
Preparation: Prepare a 1 mM stock of the cyclobutane methanol derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Pre-incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Scientific Rationale: Pre-incubating the mixture at 37°C for 5 minutes prior to initiating the reaction ensures thermal equilibrium, preventing artifactual variations in the initial enzymatic velocity.
-
Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 µL aliquots.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing 100 nM of an internal standard (e.g., Tolbutamide). Scientific Rationale: Cold ACN instantly denatures the microsomal proteins, halting metabolism at the exact time point, while the internal standard normalizes any volumetric errors during LC-MS/MS injection.
-
Analysis: Centrifuge at 4000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( Clint ).
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
Causality Focus: Biochemical IC50 assays are prone to assay interference and do not uncouple binding affinity from enzymatic activity. SPR is utilized to directly measure the kon and koff rates of the cyclobutane methanol vector.
-
Surface Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of 2000 Response Units (RU). Quench unreacted esters with 1M Ethanolamine.
-
Analyte Preparation: Prepare a 2-fold dilution series of the cyclobutane methanol derivative (from 10 µM down to 39 nM) in running buffer (PBS-T with 2% DMSO). Scientific Rationale: Matching the DMSO concentration exactly between the running buffer and the analyte samples is critical to prevent bulk refractive index shifts that mask true binding signals.
-
Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
-
Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD ).
Caption: Iterative workflow for the validation and optimization of cyclobutane methanol bioisosteres.
Conclusion
The transition from planar aromatic systems to sp3 -enriched scaffolds is not merely a trend, but a rational necessity for improving clinical attrition rates. Cyclobutane methanol derivatives stand out as exceptional bioisosteres[3]. By combining a highly stable, puckered carbocyclic core with the versatile hydrogen-bonding capacity of a methanol group, medicinal chemists can simultaneously engineer out metabolic liabilities and engineer in superior target complementarity. When coupled with rigorous, self-validating assays like SPR and LC-MS/MS-based ADME profiling, the cyclobutane scaffold represents a highly reliable engine for modern drug discovery.
References
-
Title : Cyclobutanes in Small‐Molecule Drug Candidates Source : nih.gov (PMC) URL :[Link]
-
Title : Three-Dimensional Saturated C-Rich Bioisosteres For Benzene Source : scribd.com (Nature Reviews Chemistry) URL :[Link]
Sources
Benchmarking (3-Ethoxycyclobutyl)methanol Against Standard Aliphatic Alcohols in Drug Design
As a Senior Application Scientist, I frequently observe that the reliance on standard, flexible aliphatic alcohols in early-stage drug discovery introduces severe pharmacokinetic liabilities. Primary and secondary aliphatic chains are notoriously susceptible to rapid enzymatic oxidation, leading to high metabolic clearance and the formation of potentially toxic acyl glucuronides (1[1]).
To circumvent these bottlenecks, medicinal chemists must transition from flexible chains to conformationally restricted scaffolds. (3-Ethoxycyclobutyl)methanol represents a prime example of this strategic shift. By embedding the hydroxymethyl group onto a cyclobutane core, the molecule adopts a rigid, puckered (~30°) conformation (2[2]). This unique 3D architecture not only modulates lipophilicity via the ethoxy substituent but also provides critical steric shielding against metabolic degradation, replacing larger, more vulnerable cyclic systems (3[3]).
Physicochemical & Structural Benchmarking
To objectively evaluate the utility of (3-Ethoxycyclobutyl)methanol, we must benchmark it against standard linear (n-Hexanol) and cyclic (Cyclohexylmethanol) aliphatic alcohols. The table below summarizes the critical physicochemical differences that dictate their behavior in biological systems.
| Property / Feature | n-Hexanol | Cyclohexylmethanol | (3-Ethoxycyclobutyl)methanol |
| Scaffold Type | Linear Aliphatic | 6-Membered Alicyclic | 4-Membered Alicyclic (Ether-substituted) |
| Conformation | Highly Flexible | Rigid (Chair) | Rigid (Puckered, ~30°) |
| Ring Strain | None | Minimal | High (~26 kcal/mol) |
| Metabolic Vulnerability | High (Rapid ADH oxidation) | Moderate (CYP450 ring hydroxylation) | Low (Steric shielding of core) |
| Predicted Clearance | High | Moderate | Low |
| Primary Application | Solvent / Reagent | Standard Building Block | Advanced Drug Discovery Scaffold |
Metabolic Stability & CYP450 Profiling
The primary failure point for standard aliphatic alcohols is their rapid oxidation by Alcohol Dehydrogenase (ADH) and Cytochrome P450 (CYP450) enzymes into aldehydes, and subsequently into carboxylic acids (1[1]).
By replacing a flexible chain with a cyclobutane ring, the molecule's conformational entropy is drastically reduced. The puckered geometry of the cyclobutyl ring sterically shields the adjacent C-H bonds and the primary hydroxyl group. This restricts the enzymatic access required for the catalytic cycle of CYP450s, effectively slowing down the oxidation rate and prolonging the compound's half-life.
Comparative metabolic oxidation pathways of flexible aliphatic alcohols versus cyclobutane derivatives.
Experimental Protocol: Self-Validating HLM Metabolic Stability Assay
To empirically validate the metabolic advantages of (3-Ethoxycyclobutyl)methanol, we utilize a Human Liver Microsome (HLM) intrinsic clearance ( CLint ) assay. This protocol is designed as a self-validating system to ensure data integrity.
Step-by-Step Methodology & Causality:
-
Substrate Preparation: Prepare 10 mM stock solutions in DMSO, diluted to a final assay concentration of 1 µM in the reaction mixture.
-
Causality: Maintaining the substrate concentration well below the typical Michaelis constant ( Km ) ensures first-order kinetics, which is mathematically required for an accurate half-life ( t1/2 ) calculation.
-
-
Matrix Equilibration: Incubate the test compounds with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Causality: Pre-incubation allows temperature equilibration and non-specific protein binding to reach a steady state before enzymatic activation, preventing artificial lag phases.
-
-
Enzymatic Activation: Initiate the reaction by adding NADPH (1 mM final concentration).
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as the precise "time zero" trigger for Phase I oxidative metabolism.
-
-
Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold organic solvent instantly denatures the CYP450 proteins, halting the reaction and precipitating the matrix for clean LC-MS/MS injection.
-
-
System Validation (Critical Control): Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel.
-
Causality: This creates a self-validating system. If Verapamil is not rapidly depleted or Warfarin degrades quickly, the entire assay is rejected due to compromised microsome viability or analytical artifact.
-
Workflow for evaluating CYP450-mediated metabolic stability using Human Liver Microsomes.
Reactivity & Late-Stage Functionalization
While the cyclobutane ring provides metabolic shielding, the primary hydroxyl group of (3-Ethoxycyclobutyl)methanol remains highly accessible for targeted synthetic functionalization. This is a crucial advantage over heavily hindered tertiary alcohols.
For example, late-stage deoxyfluorination—a technique used to enhance blood-brain barrier penetration and block metabolically labile sites—can be efficiently performed on this scaffold (4[4]). Unlike flexible aliphatic chains that often undergo unwanted elimination side-reactions during fluorination with reagents like PhenoFluor or DAST, the rigid cyclobutyl core restricts the conformational freedom required for such elimination pathways. This significantly improves the yield of the desired fluorinated product, making (3-Ethoxycyclobutyl)methanol an exceptional building block for advanced lead optimization (4[4]).
References
-
Cyclobutanes in Small-Molecule Drug Candidates Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Late-Stage Deoxyfluorination of Alcohols with PhenoFluor Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
Validating the stereochemistry of (3-Ethoxycyclobutyl)methanol using X-ray crystallography
Title: A Comparative Guide to Stereochemical Validation: X-Ray Crystallography vs. NMR for (3-Ethoxycyclobutyl)methanol
The Analytical Dilemma in Cyclobutane Stereochemistry
In modern drug discovery, the unambiguous stereochemical assignment of small-molecule building blocks is non-negotiable[1]. (3-Ethoxycyclobutyl)methanol (CAS: 1695777-49-1) is a highly versatile 1,3-disubstituted cyclobutane derivative. Because the cyclobutane ring is substituted at the C1 and C3 positions with different groups (a hydroxymethyl group and an ethoxy group, respectively), the molecule exists as two distinct diastereomers: cis and trans.
Validating the relative stereochemistry of these isomers presents a unique analytical challenge. While Single-Crystal X-ray Diffraction (SCXRD) is universally recognized as the gold standard for structural assignment[2], (3-Ethoxycyclobutyl)methanol is a low-molecular-weight (MW 130.18) ether/alcohol that typically presents as a viscous liquid at room temperature. Therefore, direct crystallographic analysis is physically impossible without chemical intervention.
To establish a self-validating analytical system, researchers must bridge the gap between liquid-state Nuclear Magnetic Resonance (NMR) spectroscopy and solid-state SCXRD. This guide objectively compares these methodologies and provides field-proven protocols for definitively assigning the stereochemistry of (3-Ethoxycyclobutyl)methanol.
Logical Workflow for Stereochemical Assignment
To ensure scientific integrity, we employ an orthogonal testing strategy. The following diagram illustrates the causality and logical flow of our self-validating system.
Workflow for the self-validating stereochemical assignment of cyclobutane derivatives.
Methodological Comparison & Protocols
Method A: 2D NMR Spectroscopy (NOESY) - The First-Line Screen
Mechanism & Causality: NMR is performed in the liquid state, making it the ideal primary screen for native oils. We utilize Nuclear Overhauser Effect Spectroscopy (NOESY) to measure dipole-dipole interactions through space (typically < 5 Å). In the cyclobutane ring, the cross-ring NOE between the methine protons at C1 and C3 is highly diagnostic[3]. If H1 and H3 are on the same face of the ring (cis isomer), a strong NOE cross-peak is observed. If they are on opposite faces (trans isomer), the cross-peak is absent or extremely weak.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15–20 mg of the purified (3-Ethoxycyclobutyl)methanol isomer in 0.6 mL of anhydrous CDCl₃. Ensure the sample is free of paramagnetic impurities which can quench the NOE signal.
-
Acquisition: Acquire standard ¹H and ¹³C spectra to assign the C1 (hydroxymethyl-bearing) and C3 (ethoxy-bearing) methine protons.
-
NOESY Setup: Set up a 2D NOESY experiment with a mixing time (τm) optimized for small molecules, typically between 300–500 ms, to allow sufficient magnetization transfer without spin diffusion.
-
Interpretation: Analyze the 2D contour plot. A definitive cross-peak between the H1 multiplet and the H3 multiplet confirms the cis relative configuration.
Method B: Single-Crystal X-Ray Diffraction (SCXRD) - The Unambiguous Validator
Mechanism & Causality: SCXRD maps the electron density of a molecule in a crystalline lattice, providing absolute 3D coordinates[4]. Because the native molecule is a liquid, we must rationally design a derivative that forces efficient crystal packing. By reacting the primary alcohol with p-nitrobenzoyl chloride, we introduce a rigid, planar aromatic system capable of strong π-π stacking and dipole interactions, significantly increasing the likelihood of yielding high-quality single crystals[5].
Step-by-Step Protocol:
-
Chemical Derivatization: In a dry flask, dissolve 50 mg of (3-Ethoxycyclobutyl)methanol in 2 mL of anhydrous dichloromethane (DCM). Add 1.5 equivalents of pyridine and 1.2 equivalents of p-nitrobenzoyl chloride. Stir at room temperature for 4 hours.
-
Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and purify the resulting ester via flash chromatography.
-
Crystallization: Dissolve 20 mg of the purified ester in a minimum volume of DCM. Layer carefully with hexanes (antisolvent) in a narrow vial. Allow vapor diffusion to occur slowly over 3–7 days at 4 °C until geometrically defined crystals form.
-
Data Collection & Refinement: Mount a suitable single crystal on a diffractometer equipped with a Mo Kα or Cu Kα source. Collect data at cryogenic temperatures (100 K) to minimize thermal motion. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Method C: Chromatographic Profiling (GC-FID) - The Purity Assessor
While NMR and SCXRD assign the stereochemistry, they are not optimal for quantifying the bulk diastereomeric ratio (d.r.). Gas Chromatography with Flame Ionization Detection (GC-FID) separates the cis and trans isomers based on their distinct boiling points and dipole moments, providing precise quantitation.
Comparative Data Analysis
The following table synthesizes the performance metrics of each method when applied to (3-Ethoxycyclobutyl)methanol.
| Performance Metric | 2D NMR (NOESY) | SCXRD (Derivatized) | GC-FID |
| Sample State Required | Liquid / Oil (Native) | Solid Single Crystal (Derivative) | Liquid / Volatile (Native) |
| Preparation Time | < 1 Hour | 5–14 Days (Synthesis + Growth) | < 1 Hour |
| Stereochemical Certainty | High (Inferred via proximity) | Absolute (Direct 3D mapping) | None (Requires reference standard) |
| Isomer Quantitation | Moderate (Integration overlap possible) | Poor (Selects a single crystal) | Excellent (High-resolution separation) |
| Material Consumed | ~15 mg (Non-destructive) | ~50 mg (Destructive/Derivatized) | < 1 mg (Destructive) |
Conclusion: Building a Self-Validating System
Relying on a single analytical technique introduces systemic risk. As demonstrated, NMR provides rapid, non-destructive insights into the relative stereochemistry of (3-Ethoxycyclobutyl)methanol but relies on inferred through-space interactions. SCXRD provides undeniable proof but requires time-consuming chemical derivatization to overcome the physical limitations of the native oil.
By utilizing NOESY as the primary screen and validating the assignment with the SCXRD solid-state structure of a p-nitrobenzoate derivative, researchers create a closed, self-validating loop. Once the cis and trans isomers are unambiguously assigned, their retention times can be mapped to GC-FID, allowing for rapid, high-throughput quality control in future synthetic batches.
References
- A Comparative Guide to Stereochemical Assignment. Benchchem.
- A vending machine for drug-like molecules – automated synthesis of virtual screening hits. PMC / National Institutes of Health.
- Resolving Space-Group-Choice Dilemma in Small-Molecule Crystallography for Chemistry Students. Journal of Chemical Education - ACS Publications.
- A Novel Strategy for Cyclobutane Formation. Fine Tuning of Cyclobutanation vs Cyclopropanation. The Journal of Organic Chemistry - ACS Publications.
- Junctions and Strands: Breaking Property Tradeoffs in Polymer Networks and Composite Polymer Electrolytes. DSpace@MIT.
Sources
(3-Ethoxycyclobutyl)methanol proper disposal procedures
As a Senior Application Scientist, I recognize that handling specialized cyclobutane derivatives like (3-Ethoxycyclobutyl)methanol requires moving beyond generic safety data sheets. In drug discovery and complex organic synthesis, this molecule serves as a valuable conformationally restricted scaffold. However, its dual functional groups—an aliphatic ether and a primary alcohol—present specific physicochemical risks that dictate strict operational and disposal logistics.
The following guide provides a self-validating, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) aligned protocol for the safe handling, validation, and disposal of (3-Ethoxycyclobutyl)methanol.
Physicochemical & Hazard Profiling
To design a safe disposal protocol, we must first understand the mechanistic causality behind the chemical's hazards.
(3-Ethoxycyclobutyl)methanol contains an ethoxy group (-O-CH2CH3). Ethers with primary or secondary alkyl groups are highly susceptible to radical auto-oxidation when exposed to atmospheric oxygen and light[1]. The weak C–H bonds adjacent to the ether oxygen (alpha-hydrogens) are abstracted, forming hydroperoxides that can slowly polymerize into shock-sensitive, explosive cyclic peroxides[2]. Consequently, this compound must be managed strictly as a Class B Peroxide-Forming Chemical (PFC) [2][3].
Furthermore, as a low-molecular-weight organic compound, it exhibits significant flammability, categorizing it as a characteristic hazardous waste under US EPA regulations[4].
Table 1: Quantitative Data & Regulatory Classification
| Parameter | Specification / Classification | Operational Implication |
| CAS Number | 1695777-49-1 | Unique identifier for waste manifests. |
| Molecular Formula | C7H14O2 (MW: 130.18 g/mol ) | Low molecular weight indicates high volatility and flammability. |
| Peroxide Class | Class B Peroxide Former | Must be tested for peroxides prior to distillation, evaporation, or disposal[2]. |
| EPA Waste Code (Primary) | D001 (Ignitable) | Must be routed to the non-halogenated organic solvent waste stream[4][5]. |
| EPA Waste Code (Conditional) | D003 (Reactive) | Applied only if peroxide concentrations exceed safe handling limits (>100 ppm)[4]. |
The Self-Validating Pre-Disposal Protocol
Before any volume of (3-Ethoxycyclobutyl)methanol can be transferred to a waste stream, it must pass a self-validating peroxide screening loop. Never assume an old ether is safe.
Phase 1: Visual and Physical Inspection
-
Isolate the Container: Approach the storage cabinet with caution. Do not subject the bottle to mechanical shock or friction.
-
Inspect for Stratification: Shine a flashlight through the glass (if amber, observe closely). Look for a viscous lower layer, liquid stratification, or crystalline solids around the cap threads[6].
-
Decision Gate: If crystals or severe discoloration are present, DO NOT TOUCH THE CAP . Friction on the threads can detonate peroxide crystals[6]. Evacuate the immediate area and contact your Environmental Health and Safety (EHS) emergency response team[3].
Phase 2: Quantitative Peroxide Testing
If the visual inspection is clear, you must quantify the peroxide concentration using Potassium Iodide (KI) starch indicator strips.
-
Prepare the Workspace: Ensure the fume hood sash is lowered to a safe working height. Wear heavy-duty nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.
-
Sample the Solvent: Using a clean glass pipette, extract 1 mL of (3-Ethoxycyclobutyl)methanol.
-
Execute the KI Test: Dip the KI starch strip into the solvent for 1 second. Allow it to develop for 15 seconds.
-
Read the Concentration: Compare the color change (usually turning blue/purple) against the manufacturer's scale.
Step-by-Step Disposal Workflows
Based on the results of the KI test, proceed with one of the following operational workflows.
Workflow A: Standard Disposal (Peroxides < 25 ppm)
Condition: The solvent is largely unoxidized and safe for standard consolidation.
-
Select the Receptacle: Utilize an EPA-approved, grounded HDPE (High-Density Polyethylene) carboy designated strictly for Non-Halogenated Organic Solvents [5].
-
Verify Compatibility: Ensure the waste carboy contains NO halogenated solvents (e.g., chloroform, dichloromethane) and NO oxidizing inorganic acids (e.g., nitric acid, perchloric acid)[5]. Mixing ethers with strong oxidizers triggers violent exothermic reactions.
-
Transfer the Chemical: Pour the (3-Ethoxycyclobutyl)methanol into the carboy using a wide-mouth funnel.
-
Log the Manifest: Immediately update the hazardous waste log attached to the carboy with the chemical name, volume added, and the date.
Workflow B: Chemical Remediation (Peroxides between 25 ppm and 100 ppm)
Condition: Peroxides are present at hazardous, but remediable, levels.
-
Prepare the Reducing Agent: In a fume hood, prepare a 10% (w/v) aqueous solution of Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite.
-
Biphasic Quenching: Slowly add the aqueous reducing agent to the (3-Ethoxycyclobutyl)methanol in a separatory funnel (roughly 1 part aqueous to 5 parts organic).
-
Agitate Gently: Swirl the mixture gently (do not shake vigorously) for 5-10 minutes. The Fe²⁺ ions will reduce the hydroperoxides to benign alcohols.
-
Re-Test: Separate the organic layer and re-test with a KI strip.
-
Dispose: Once the concentration reads < 25 ppm, route the organic layer to the Non-Halogenated Waste stream (Workflow A), and the aqueous layer to the appropriate aqueous waste stream.
Workflow C: High-Risk EHS Intervention (Peroxides > 100 ppm)
Condition: The solvent is critically unstable.
-
Halt Operations: Do not attempt to neutralize or move the container.
-
Secure the Hood: Close the fume hood sash completely and post a "DANGER: SHOCK SENSITIVE PEROXIDES" sign.
-
Initiate EHS Protocol: Contact EHS for specialized high-hazard disposal. The waste will likely be classified under EPA code D003 (Reactive) and require remote opening or controlled detonation by specialized contractors[4].
Operational Logic & Decision Visualization
The following diagram maps the self-validating logic required to safely process (3-Ethoxycyclobutyl)methanol for disposal.
Workflow for the safety validation and disposal of (3-Ethoxycyclobutyl)methanol.
References
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Available at:[Link]
-
Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville EHS. Available at:[Link]
-
Peroxide Forming Chemicals. University of Texas at Austin Environmental Health & Safety. Available at:[Link]
-
Peroxide-Forming Chemical Safety. Oregon State University Environmental Health and Safety. Available at: [Link]
Sources
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. epa.gov [epa.gov]
- 5. louisville.edu [louisville.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
